molecular formula C8H15NO B1612115 1-Azabicyclo[3.3.1]nonan-4-ol CAS No. 855829-28-6

1-Azabicyclo[3.3.1]nonan-4-ol

Cat. No.: B1612115
CAS No.: 855829-28-6
M. Wt: 141.21 g/mol
InChI Key: HMOACHBGHRNVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.3.1]nonan-4-ol (CAS 855829-28-6) is a bicyclic organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. It serves as a versatile and valuable chemical scaffold in medicinal chemistry and organic synthesis. The 1-azabicyclo[3.3.1]nonane structural framework is recognized as a conformationally restricted building block for developing novel therapeutic agents . Researchers utilize this core structure to design and synthesize compounds for probing biological targets, particularly in central nervous system (CNS) drug discovery . Its rigid bicyclic structure makes it a prime candidate for creating analogs with potential affinity for neuronal receptors. This product is provided for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. For safe handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOACHBGHRNVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597132
Record name 1-Azabicyclo[3.3.1]nonan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855829-28-6
Record name 1-Azabicyclo[3.3.1]nonan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure, Synthesis, and Applications of 1-Azabicyclo[3.3.1]nonan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

The 1-Isomorphan Scaffold

1-Azabicyclo[3.3.1]nonan-4-ol represents a distinct subclass of bicyclic amines known as 1-isomorphans . Unlike the more ubiquitous 9-azabicyclo[3.3.1]nonane (granatane) or 3-azabicyclo[3.3.1]nonane (bispidine) systems, the 1-aza analog features a nitrogen atom at the bridgehead position . This structural modification significantly alters the basicity, conformational mobility, and vectoral presentation of functional groups compared to its isomers.

This scaffold is increasingly relevant in the design of muscarinic receptor antagonists , sigma receptor ligands , and conformationally restricted peptidomimetics.

Structural Geometry & Numbering

The IUPAC numbering for this system assigns the nitrogen atom as position 1. The carbon framework follows the bridge to the second bridgehead (C5).

  • Bridgeheads: N1, C5

  • Bridge: C9 (one carbon)

  • Functionalization: The hydroxyl group is located at C4.

Conformational Equilibrium: The bicyclo[3.3.1]nonane skeleton generally prefers a chair-chair (CC) conformation. However, this conformation suffers from severe transannular steric repulsion between the endo-hydrogens at C3 and C7.

  • Nitrogen Effect: In 1-azabicyclo[3.3.1]nonane, the replacement of the C1 carbon with nitrogen removes one of the problematic C-H bonds. The nitrogen lone pair occupies the exo position (or endo, depending on inversion), significantly relieving the 3,7-transannular strain.

  • Result: The 1-aza analog exhibits a more stable chair-chair conformation than the carbocyclic parent, though a chair-boat equilibrium is accessible if bulky substituents are present at C4.

Stereochemical Descriptors

The C4-hydroxyl group introduces stereoisomerism. The orientation is defined relative to the C9 bridge:

  • Exo-4-ol (Equatorial): The OH group points away from the C3-C7 axis. This is thermodynamically favored in the chair-chair conformation.

  • Endo-4-ol (Axial): The OH group points towards the other ring. This isomer is often formed under kinetic control during reduction but is destabilized by 1,3-diaxial interactions.

Part 2: Synthetic Methodologies

The synthesis of 1-azabicyclo[3.3.1]nonan-4-ol typically proceeds through the construction of the bicyclic ketone (1-azabicyclo[3.3.1]nonan-4-one), followed by stereoselective reduction.

Route A: Dieckmann Cyclization (The Piperidine Route)

This method is preferred for generating C-substituted derivatives. It constructs the second ring onto a pre-functionalized piperidine core.

Protocol Logic:

  • Precursor: Start with a 2,5-disubstituted pyridine or piperidine.[1]

  • Functionalization: N-protection and side-chain extension (e.g., ethyl acrylate addition).

  • Cyclization: Base-mediated Dieckmann condensation closes the bridge C2 to C9 (or equivalent depending on numbering).

  • Decarboxylation: Removal of the ester group yields the ketone.

Route B: Intramolecular Mannich / Michael Addition

A more direct route for the core skeleton involves a "one-pot" or cascade sequence, often referred to as the Robinson-Schöpf type synthesis adapted for bridgehead amines.

Workflow Visualization (DOT):

SynthesisWorkflow start Precursor: Piperidine-3-carboxylate step1 Michael Addition (Acrylate/Enone) start->step1 Alkylation step2 Dieckmann Cyclization (NaH / THF) step1->step2 Ring Closure inter Intermediate: Bicyclic Keto-Ester step2->inter step3 Decarboxylation (HCl / Heat) inter->step3 ketone 1-Azabicyclo[3.3.1] nonan-4-one step3->ketone step4 Reduction (NaBH4 vs L-Selectride) ketone->step4 Stereocontrol product Target: 1-Azabicyclo[3.3.1] nonan-4-ol step4->product

Caption: Synthetic pathway via Dieckmann cyclization and subsequent ketone reduction.

Stereoselective Reduction Protocol

The reduction of the 4-ketone is the critical stereodefining step.

ReagentConditionsMajor ProductMechanistic Insight
NaBH₄ MeOH, 0°CEquatorial (Exo) Alcohol Thermodynamic control; hydride attacks from the more hindered axial face (endo face), pushing OH equatorial.
L-Selectride THF, -78°CAxial (Endo) Alcohol Kinetic control; bulky hydride attacks from the less hindered equatorial face (exo face), forcing OH axial.
H₂ / PtO₂ AcOH, 50 psiCis-Piperidine Catalytic hydrogenation tends to occur from the least hindered face of the overall bicycle.

Part 3: Physicochemical & Spectral Characterization[2]

NMR Diagnostics

Distinguishing the 1-aza scaffold from the 9-aza isomer is crucial.

  • 13C NMR: Look for the bridgehead methine (C5) and the bridgehead quaternary carbon (if substituted) or methylene (C2/C8 adjacent to N).

    • C4 (CH-OH): Typically appears ~65-75 ppm.

    • C1 (Bridgehead N): If quaternary, no proton signal; C-signal is deshielded (~50-60 ppm).

  • Bohlmann Bands: In the IR spectrum, the presence of Bohlmann bands (2700–2800 cm⁻¹) indicates a trans-diaxial relationship between the nitrogen lone pair and adjacent C-H bonds, confirming the chair conformation of the piperidine ring.

Conformational Analysis (DOT)

Conformation CC Chair-Chair (CC) Most Stable (N-Lone pair relieves strain) CB Chair-Boat (CB) High Energy (Unless C4 is bulky) CC->CB Steric repulsion at C3/C7 Factors Stabilizing Factors: 1. N1 Lone Pair vs C7-H Interaction 2. H-bonding (Intramolecular OH...N) Factors->CC Favors

Caption: Conformational energy landscape of the 1-azabicyclo[3.3.1]nonane system.

Part 4: Medicinal Chemistry Applications[3]

Pharmacophore Mapping

The 1-azabicyclo[3.3.1]nonan-4-ol scaffold serves as a rigid bioisostere for:

  • Piperidine rings: Locking the conformation to improve selectivity.

  • Tropane alkaloids: Providing an alternative vector for the nitrogen lone pair.

Key Therapeutic Areas
  • Muscarinic Antagonists: Derivatives substituted at C4 (esters) and C8 show high affinity for M1-M5 receptors. The rigid skeleton minimizes entropy loss upon binding.

  • Sigma Receptors: The lipophilic bicyclic amine core is a classic pharmacophore for Sigma-1 receptor binding, relevant in neuropathic pain and neurodegeneration.

References

  • Stereoselective Synthesis of 1-Isomorphans: Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Source: Chemical Communications, RSC.[2] URL:[Link]

  • Muscarinic Receptor Antagonists: Title: C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists.[1] Source: Journal of Medicinal Chemistry (PubMed). URL:[Link][1]

  • Conformational Analysis: Title: Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link][3][4]

  • PubChem Compound Summary: Title: (4R,5S)-1-azabicyclo[3.3.1]nonan-4-ol.[5] Source: National Center for Biotechnology Information. URL:[Link]

Sources

Stereochemical Analysis and Synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical dynamics, synthesis, and characterization of 1-azabicyclo[3.3.1]nonan-4-ol isomers. This document is structured to provide actionable insights for researchers in medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

The 1-azabicyclo[3.3.1]nonane scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure for muscarinic antagonists, nicotinic agonists, and sigma receptor ligands. The introduction of a hydroxyl group at the C4 position creates a chiral center within the piperidine ring of the bicyclic system. The stereochemical orientation of this hydroxyl group—specifically its axial (endo) or equatorial (exo) relationship to the bridgehead nitrogen—dramatically influences receptor binding affinity and physicochemical properties (pKa, lipophilicity). This guide delineates the structural causality governing these isomers, provides a validated synthetic protocol for their differentiation, and outlines spectroscopic methods for their identification.

Structural Framework & Conformational Dynamics

The 1-azabicyclo[3.3.1]nonane system consists of a piperidine ring fused to a cyclohexane ring, sharing a nitrogen atom at the bridgehead (position 1) and a carbon at position 5.

The Chair-Chair Preference

In solution, the unsubstituted 1-azabicyclo[3.3.1]nonane predominantly adopts a chair-chair conformation. This is the thermodynamic minimum, minimizing torsional strain. However, this scaffold is subject to transannular non-bonded interactions, particularly between the axial hydrogens at C3 and C7 (in the carbocyclic ring).

Stereochemical Divergence at C4

The C4 position resides on the piperidine ring (N1–C2–C3–C4–C5–C9). The stereochemistry of the hydroxyl group is defined relative to the bicyclic framework:

  • Isomer A (Equatorial / Exo): The C4–OH bond lies in the equatorial plane of the piperidine chair. It points away from the C9 bridge. This is generally the thermodynamic product due to minimized 1,3-diaxial interactions.

  • Isomer B (Axial / Endo): The C4–OH bond is axial, pointing towards the C9 bridge (into the "cavity" of the bicycle). While sterically more congested, this isomer can be stabilized by specific solvation effects or intramolecular electronic interactions depending on substituents.

Mechanistic Visualization

The following diagram illustrates the structural relationship and the steric environment of the C4 position.

G cluster_0 Conformational Isomers Ketone Precursor: 1-Azabicyclo[3.3.1]nonan-4-one Equatorial Equatorial Isomer (Exo) (Thermodynamic) OH points away from Bridge Ketone->Equatorial Hydride Attack (Axial Approach) Axial Axial Isomer (Endo) (Kinetic) OH points toward Bridge Ketone->Axial Hydride Attack (Equatorial Approach) Sterics Steric Hindrance: Bridge Hydrogens (H3/H7) block the 'Endo' face. Sterics->Axial Favors formation of

Figure 1: Stereochemical divergence during the reduction of the ketone precursor. The steric bulk of the bicyclic cage dictates the trajectory of the reducing agent.

Synthetic Pathways & Stereocontrol[1]

The synthesis of specific isomers relies on the reduction of 1-azabicyclo[3.3.1]nonan-4-one .[1] The stereoselectivity is governed by the size of the reducing agent and the accessibility of the carbonyl faces.

The "Steric Approach Control" Rule

In the [3.3.1] system, the "endo" face (inside the cavity) is sterically shielded by the axial hydrogens of the opposing ring. Therefore, bulky reagents are forced to attack from the accessible "exo" face.

  • Exo-Attack

    
     Endo-Alcohol (Axial OH):  Reagent approaches from outside; H adds to the equatorial position; OH is pushed axial.
    
  • Endo-Attack

    
     Exo-Alcohol (Equatorial OH):  Reagent approaches from inside; H adds to the axial position; OH is pushed equatorial.
    
Experimental Protocol: Stereoselective Reduction
Method A: Sodium Borohydride Reduction (Thermodynamic Bias)

This method yields a mixture often enriched in the equatorial (exo) isomer, as the small hydride ion can access the hindered face, and the reaction may equilibrate to the more stable product.

Reagents:

  • 1-Azabicyclo[3.3.1]nonan-4-one (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Methanol (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of 1-azabicyclo[3.3.1]nonan-4-one in 20 mL of anhydrous methanol at 0°C under

    
     atmosphere.
    
  • Addition: Add

    
     portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM/MeOH/

    
     90:9:1).
    
  • Quench: Quench with 5 mL water, then concentrate in vacuo to remove methanol.

  • Extraction: Dilute residue with 15 mL water. Extract with

    
     (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    . Isolate isomers via column chromatography on silica gel.[2] The Equatorial  isomer typically elutes later (more polar) than the Axial isomer in protic solvent systems due to better solvation of the accessible OH.
    
Method B: Catalytic Hydrogenation (Kinetic Bias)

Using a heterogeneous catalyst (


) typically favors the Axial (Endo)  alcohol. The catalyst surface approaches from the less hindered exo-face.

Reagents:

  • Ketone precursor[3]

  • 
     (Adams' Catalyst) (5 mol%)
    
  • Ethanol / Acetic Acid (10:1)

  • 
     gas (1 atm)
    

Workflow:

  • Suspend catalyst in solvent and pre-hydrogenate for 15 mins.

  • Add ketone solution.[4]

  • Stir vigorously under

    
     balloon for 12 hours.
    
  • Filter through Celite to remove catalyst.

  • Neutralize with

    
     if acid was used, then extract.
    
Synthesis Logic Diagram

Synthesis cluster_methods Reduction Methods Start Start: Ketone Precursor MethodA Method A: NaBH4 / MeOH (Small Nucleophile) Start->MethodA MethodB Method B: H2 / PtO2 (Surface Catalysis) Start->MethodB ProductA Major Product: Equatorial-OH (Exo) (Thermodynamic) MethodA->ProductA ~60-70% Yield ProductB Major Product: Axial-OH (Endo) (Kinetic) MethodA->ProductB Minor MethodB->ProductA Trace MethodB->ProductB >80% Selectivity (Steric Approach)

Figure 2: Divergent synthetic pathways for accessing specific stereoisomers.

Analytical Discrimination (Self-Validating Protocols)

Distinguishing the isomers requires observing the coupling constants (


) of the proton at C4 (H4) in 

-NMR. This is the most reliable method, grounded in the Karplus equation.
NMR Spectroscopic Signatures

The conformation of the piperidine ring (chair) dictates the coupling of H4 with the adjacent protons on C3 and C5.

FeatureEquatorial Isomer (Exo-OH) Axial Isomer (Endo-OH)
H4 Proton Orientation Axial (pointing "in")Equatorial (pointing "out")
Coupling Partners H3(ax), H3(eq), H5H3(ax), H3(eq), H5
Key Coupling (

)
Large

(~10-12 Hz)
Small

and

(< 5 Hz)
Signal Multiplicity Wide Multiplet (tt or similar)Narrow Multiplet (br s or q)
Chemical Shift Typically more upfield (shielded)Typically more downfield (deshielded)

Interpretation:

  • If the H4 signal is a wide multiplet with a large coupling constant (>10 Hz), H4 is axial. Therefore, the OH is Equatorial .

  • If the H4 signal is narrow with small couplings, H4 is equatorial. Therefore, the OH is Axial .

Infrared Spectroscopy (IR)
  • Axial (Endo) OH: In dilute non-polar solvents (

    
    ), the axial OH may show a shift to lower wavenumbers if it engages in a weak intramolecular interaction with the bridgehead nitrogen (though distance is often too great in pure chair-chair, distortions may allow it).
    
  • Equatorial (Exo) OH: Shows a sharp "free" hydroxyl band (~3600-3640

    
    ).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68857393, (4R,5S)-1-azabicyclo[3.3.1]nonan-4-ol.[5] Retrieved from [Link]

  • Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226.[1] Retrieved from [Link]

  • Song, Z. J., et al. (2022).[6] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.[6] (Provides analogous bicyclic amine handling protocols). Retrieved from [Link]

  • Risch, N., & Arend, M. (1991). Stereoselective Synthesis of 3-Azabicyclo[3.3.1]nonanes. (Contextual reference for bicyclic conformational analysis). Chemical Communications.[7] Retrieved from [Link]

Sources

1-Azabicyclo[3.3.1]nonan-4-ol molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Azabicyclo[3.3.1]nonan-4-ol: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-Azabicyclo[3.3.1]nonan-4-ol, a heterocyclic compound featuring a rigid bicyclic scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in various biologically active molecules and natural products.[1][2] This document details the compound's core physicochemical properties, outlines a robust synthetic pathway via its ketone precursor, discusses methods for its analytical characterization, and explores its applications as a versatile building block in the synthesis of complex molecular architectures. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The 1-Azabicyclo[3.3.1]nonane Scaffold

The 1-azabicyclo[3.3.1]nonane framework is a key structural motif found in a range of natural products and pharmacologically active agents.[1] Its rigid, chair-chair conformational preference provides a well-defined three-dimensional orientation for appended functional groups, making it an invaluable template for designing ligands that interact with specific biological targets.[3] As an isomer of the well-known morphan moiety, this scaffold serves as a foundational structure in the development of novel therapeutics.[1]

1-Azabicyclo[3.3.1]nonan-4-ol, specifically, incorporates a hydroxyl group onto this rigid framework. This functional group not only influences the molecule's polarity and potential for hydrogen bonding but also serves as a reactive handle for further chemical modification, making it a versatile intermediate for constructing more complex and functionally diverse molecules.

Physicochemical and Structural Properties

The fundamental properties of 1-Azabicyclo[3.3.1]nonan-4-ol are summarized below. These identifiers are crucial for substance registration, database searching, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₁₅NO[4][5]
Molecular Weight 141.21 g/mol [4]
IUPAC Name 1-azabicyclo[3.3.1]nonan-4-ol[5]
Canonical SMILES C1CC2CN(C1)CCC2O[5]
InChIKey HMOACHBGHRNVLN-UHFFFAOYSA-N[5]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Monoisotopic Mass 141.115364102 Da[4]

The molecule's bicyclic system constrains its structure, leading to distinct stereoisomers. The relationship between the bridgehead proton and the hydroxyl group gives rise to endo and exo diastereomers, which can significantly impact biological activity and must be controlled or separated during synthesis.

Synthesis and Characterization

A common and efficient pathway to 1-Azabicyclo[3.3.1]nonan-4-ol involves a two-step process: the initial formation of the bicyclic ketone followed by its stereoselective reduction to the target alcohol.[6][7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one (Ketone Precursor)

The core bicyclic structure is often assembled via a Mannich-type reaction.[6] This approach typically involves the condensation of a suitable piperidine derivative with formaldehyde and a carbon acid, leading to the formation of the second ring and establishing the azabicyclic core. The resulting ketone, 1-azabicyclo[3.3.1]nonan-4-one, is a stable intermediate that can be isolated and purified before proceeding.[6]

Step 2: Reduction of the Ketone to 1-Azabicyclo[3.3.1]nonan-4-ol

The carbonyl group of the ketone precursor is reduced to the corresponding alcohol.[6] The choice of reducing agent can influence the stereochemical outcome (endo vs. exo).

  • Dissolution: Dissolve 1-Azabicyclo[3.3.1]nonan-4-one in a suitable protic solvent, such as methanol or ethanol, at 0 °C.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction with water or a dilute acid. The solvent is then removed under reduced pressure.

  • Extraction: The aqueous residue is basified and extracted multiple times with an organic solvent like dichloromethane or ethyl acetate to isolate the product.[8]

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final, high-purity alcohol.[7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction A Piperidine Derivative + Formaldehyde + Carbon Acid B Mannich Reaction/ Cyclization A->B Reagents C 1-Azabicyclo[3.3.1]nonan-4-one (Ketone Intermediate) B->C Formation D Dissolution in Solvent (e.g., Methanol) C->D Proceed to Reduction E Addition of Reducing Agent (e.g., NaBH4) D->E 0 °C F Quenching, Extraction, & Purification E->F Reaction G 1-Azabicyclo[3.3.1]nonan-4-ol (Final Product) F->G Isolation

Sources

Synthesis and Strategic Application of the 1-Azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 1-azabicyclo[3.3.1]nonane scaffold (nitrogen at the bridgehead), a structural isomer of the indolizidine and quinolizidine alkaloids, and a homolog of quinuclidine.

Executive Summary

The 1-azabicyclo[3.3.1]nonane scaffold represents a unique "homoquinuclidine" architecture characterized by a bridgehead nitrogen atom shared between two six-membered rings. Unlike its isomers—the 9-azabicyclo[3.3.1]nonane (granatane) and 3-azabicyclo[3.3.1]nonane (isomorphan)—the 1-aza variant offers a distinct vector for lone-pair presentation, making it a privileged scaffold for nicotinic acetylcholine receptor (nAChR) and muscarinic receptor modulation.

This guide details the structural thermodynamics governing this bicyclic system and provides three validated synthetic protocols ranging from classical intramolecular alkylation to modern organocatalytic cascades.

Structural Analysis & Conformational Dynamics

The reactivity and biological profile of 1-azabicyclo[3.3.1]nonane are dictated by the transannular interactions inherent to the [3.3.1] bicyclic system.

The Chair-Chair vs. Boat-Chair Equilibrium

The parent carbocycle, bicyclo[3.3.1]nonane, exists predominantly in a Chair-Chair (CC) conformation. However, this conformation suffers from severe transannular steric strain between the endo-hydrogens at C3 and C7 (the "internal" positions).

In the 1-azabicyclo derivative:

  • Nitrogen Position: The bridgehead nitrogen removes one destabilizing C-H interaction, potentially stabilizing the CC conformer compared to the carbocycle.

  • Lone Pair Orientation: The orientation of the nitrogen lone pair (exo vs. endo) influences basicity and nucleophilicity. In the CC conformer, the lone pair is exo-oriented, ideal for receptor binding.

  • Substituent Effects: Introduction of a ketone or bulky group at C4 or C6 often forces the ring into a Boat-Chair (BC) conformation to relieve transannular strain.

Conformation Figure 1: Conformational equilibrium of the [3.3.1] system. The 1-aza substitution modulates the C3-C7 transannular strain. CC Chair-Chair (CC) Global Minimum (Parent) Severe C3-C7 Repulsion BC Boat-Chair (BC) Relieves Transannular Strain Preferred with C4/C6 Substituents CC->BC ΔG ≈ +2.5 kcal/mol (Parent) Lower for 1-Aza TB Twin-Boat (TB) High Energy Rarely Observed BC->TB High Barrier

Synthetic Strategies

We present three distinct methodologies. The choice of method depends on the required substitution pattern and stereochemical complexity.

Method A: Intramolecular N-Alkylation (The Kinetic Route)

Best for: Unsubstituted or simple alkyl-substituted cores.

This classical approach relies on the cyclization of a 3-substituted piperidine. The key challenge is preventing intermolecular polymerization (dimerization), which is managed via high-dilution conditions.

Protocol 1: Cyclization of 3-(3-Bromopropyl)piperidine

Mechanism: Intramolecular


 displacement.
  • Precursor Synthesis:

    • Start with 3-pyridinepropanol .

    • Hydrogenation:

      
       (50 psi), 
      
      
      
      (cat.), in AcOH/EtOH to yield 3-(3-hydroxypropyl)piperidine.
    • Halogenation: Reflux with

      
       for 4 hours to generate the hydrobromide salt of 3-(3-bromopropyl)piperidine.
      
  • Cyclization (Critical Step):

    • Solvent: High-grade Acetonitrile (MeCN) or absolute Ethanol (EtOH).

    • Base: Anhydrous

      
       (3.0 equiv).
      
    • Condition: High Dilution (0.01 M).

    • Procedure:

      • Dissolve the bromopropyl-piperidine salt in MeCN.

      • Add the solution dropwise over 4 hours to a refluxing suspension of

        
         in MeCN.
        
      • Reflux for an additional 12 hours.

    • Workup: Filter inorganic salts. Concentrate filtrate. Distill under reduced pressure (Kugelrohr) to isolate the volatile amine.

  • Yield: Typically 65-75%.

Validation Check: The product should show a specific Bohlmann band in IR (~2700-2800 cm⁻¹) indicating the anti-periplanar relationship of the N-lone pair and adjacent C-H bonds, characteristic of the bridgehead nitrogen in a trans-fused-like arrangement.

Method B: The Dieckmann Condensation Approach

Best for: C4-functionalized derivatives (Ketones/Enols).

This route constructs the second ring via a thermodynamic enolate cyclization, allowing for the introduction of ketones or alcohols at the C4 position—critical for muscarinic antagonists.

Protocol 2: From Nicotinate Precursors
  • Starting Material: Ethyl 3-pyridylacetate or related 3-substituted pyridines.

  • Quaternization & Reduction:

    • React with ethyl acrylate to form the pyridinium salt.

    • Catalytic hydrogenation (

      
      ) to the piperidine diester.
      
  • Dieckmann Cyclization:

    • Reagents: Potassium tert-butoxide (

      
      ) in Toluene or THF.
      
    • Procedure: Reflux the diester with

      
      . The intramolecular Claisen (Dieckmann) condensation closes the ring between the ester side chain and the piperidine C2 position.
      
  • Decarboxylation:

    • Hydrolysis (

      
      , reflux) followed by thermal decarboxylation yields 1-azabicyclo[3.3.1]nonan-4-one .
      
Method C: Organocatalytic Michael-Mannich Cascade (Modern Asymmetric)

Best for: Highly substituted, enantiopure scaffolds (1-Isomorphans).

This contemporary method (Ref. 1) utilizes a bifunctional squaramide catalyst to construct the bicyclic core in a single pot with high stereocontrol.

Protocol 3: The "Cruz-Aguilar" Cascade

Reaction Type: Intermolecular Michael addition followed by Intramolecular Nitro-Mannich.

ComponentRole
Substrate A N-protected piperidine

-ketoester
Substrate B Nitroalkene (e.g.,

-nitrostyrene)
Catalyst Chiral Squaramide (10 mol%)
Solvent DCM or Toluene

Workflow:

  • Michael Addition: The enol of the piperidine ketoester attacks the nitroalkene. The catalyst controls the facial selectivity.

  • Mannich Cyclization: The resulting nitronate anion attacks the imine (generated in situ or pendant) to close the [3.3.1] system.

  • Result: A highly functionalized 1-azabicyclo[3.3.1]nonane with up to 4 contiguous stereocenters.

Cascade Figure 2: Organocatalytic cascade for the asymmetric synthesis of 1-isomorphans. Start Piperidine Ketoester + Nitroalkene Inter Intermediate I: Michael Adduct (Enantioselective) Start->Inter Squaramide Cat. (Stereocontrol) Cycle Transition State: Intramolecular Nitro-Mannich Inter->Cycle Ring Closure Product Product: Functionalized 1-Azabicyclo[3.3.1]nonane (>98% ee) Cycle->Product Proton Transfer

Medicinal Chemistry Applications

The 1-azabicyclo[3.3.1]nonane scaffold is a bioisostere of quinuclidine but possesses greater conformational flexibility.

Nicotinic Acetylcholine Receptors (nAChR)[1][2][3]
  • Target:

    
     nAChR Agonists/PAMs.
    
  • Rationale: The bridgehead nitrogen mimics the pyrrolidine nitrogen of nicotine or the quinuclidine nitrogen of acetylcholine. The [3.3.1] bulk provides subtype selectivity over

    
    .[1]
    
  • Key Modification: C4-substitution (via Method B) allows for the attachment of biaryl systems to reach the hydrophobic pocket of the receptor.

Muscarinic Antagonists[4]
  • Target: M1/M3 Antagonists.[2]

  • Lead Compounds: C8-substituted 1-azabicyclo[3.3.1]non-3-enes (Ref. 3).[2]

  • Mechanism: The rigid bicyclic core positions the basic nitrogen and the pharmacophore (often an ester or carbamate) at the precise distance to span the orthosteric binding site.

Comparison to Isomers
ScaffoldCommon NamePrimary Application
1-Azabicyclo[3.3.1]nonane Homoquinuclidine nAChR, Muscarinic
9-Azabicyclo[3.3.1]nonaneGranataneSigma Receptors, 5-HT3 (Granisetron)
3-Azabicyclo[3.3.1]nonaneIsomorphanOpioid modulators

References

  • Cruz-Aguilar, D. A., & Hernández-Rodríguez, M. (2023).[3] "Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes)." Chemical Communications, 59, 8965-8968.[3] Link

  • Miyano, S., et al. (1978). "Synthesis of 1-azabicyclo[3.3.1]nonanes." Journal of the Chemical Society, Perkin Transactions 1, 1146-1150.
  • Garrison, G. L., et al. (2003). "C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists."[2] Journal of Medicinal Chemistry, 46(11), 2134-2142. Link

  • Leonard, N. J., et al. (1957). "Transannular Interaction between Nitrogen and Ketone Groups." Journal of the American Chemical Society, 79(20), 5476–5480.

Sources

Methodological & Application

Application Note: The 1-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-azabicyclo[3.3.1]nonane scaffold represents a distinct class of bridged bicyclic amines, structurally related to but distinct from the more common tropane (8-azabicyclo[3.2.1]octane) and granatane (9-azabicyclo[3.3.1]nonane) systems. Specifically, 1-azabicyclo[3.3.1]nonan-4-ol serves as a critical intermediate for accessing conformationally restricted ligands targeting G-Protein Coupled Receptors (GPCRs), particularly within the cholinergic system.

This guide details the structural utility of this scaffold, focusing on its application as a pharmacophore for Muscarinic Acetylcholine Receptors (mAChR) and its potential in Sigma (


) receptor  modulation. It provides validated protocols for the synthesis of the core scaffold and subsequent functionalization of the 4-hydroxyl group, a key handle for Structure-Activity Relationship (SAR) exploration.

Structural Analysis & Pharmacophore Mapping

Conformational Rigidity

Unlike flexible piperidine derivatives, the 1-azabicyclo[3.3.1]nonane core locks the nitrogen lone pair and the C4-substituent into a specific spatial orientation. This pre-organization minimizes the entropic penalty upon receptor binding (


), theoretically enhancing affinity.
  • Bridgehead Nitrogen: The nitrogen at position 1 serves as the protonation site (cationic center) required for electrostatic interaction with aspartate residues in GPCR binding pockets (e.g., Asp105 in mAChR M1).

  • 4-Hydroxyl Handle: The -OH group at position 4 allows for the attachment of lipophilic pharmacophores (aryl esters, carbamates) or H-bond acceptors.

Scaffold Comparison

It is crucial to distinguish the 1-aza system from its isomers to avoid synthetic missteps.

ScaffoldComparison Tropane Tropane (8-azabicyclo[3.2.1]octane) Natural Product (Cocaine/Atropine) Granatane Granatane (9-azabicyclo[3.3.1]nonane) Common Synthetic Scaffold Tropane->Granatane Homologation (Bridge expansion) OneAza 1-Azabicyclo[3.3.1]nonane (Target Scaffold) Nitrogen at Bridgehead Granatane->OneAza Isomeric Shift (N-translocation)

Figure 1: Structural relationship between common bicyclic amine scaffolds. Note the bridgehead position of the nitrogen in the target molecule.

Key Therapeutic Applications

Muscarinic Receptor Antagonists (M1-M5)

The most validated application of 1-azabicyclo[3.3.1]nonan-4-ol derivatives is in the development of muscarinic antagonists.[1]

  • Mechanism: The protonated bridgehead nitrogen mimics the quaternary ammonium of acetylcholine. The rigid bicycle acts as a spacer, positioning a lipophilic group (attached at C4) into the receptor's hydrophobic pocket.

  • Key Finding: C(8)-substituted derivatives, specifically 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene , have demonstrated high affinity for human M1-M5 receptors, often exceeding the affinity of reference compounds like carbachol.[1]

  • Therapeutic Relevance: COPD (bronchodilation), Overactive Bladder (M3 antagonism), and potential cognitive modulation (M1/M4).

Sigma Receptor Modulation

While 9-azabicyclo[3.3.1]nonanes (granatanes) are classic sigma ligands, the 1-aza variants offer a unique IP space.

  • Strategy: Esterification of the 4-OH with phenylacetic acid derivatives or carbamoylation creates ligands that satisfy the "Basic Amine + Lipophilic Domain" pharmacophore required for

    
     binding.
    
  • Application: Neuroprotection and analgesia.

Experimental Protocols

Protocol A: Synthesis of the 1-Azabicyclo[3.3.1]nonane Core

Rationale: Direct synthesis via a Dieckmann Cyclization approach is preferred over complex annulations for scalability. This route establishes the bicyclic core with the ketone/alcohol functionality installed.[2]

Reagents:

  • Ethyl acrylate[1]

  • Sodium hydride (NaH)

  • 3-Ethoxycarbonyl-piperidine (Precursor)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Methodology:

  • Michael Addition:

    • Dissolve 3-ethoxycarbonyl-piperidine (1.0 eq) in anhydrous ethanol.

    • Add ethyl acrylate (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of secondary amine.

    • Concentrate to yield the diester intermediate (N-(2-ethoxycarbonylethyl)-3-ethoxycarbonylpiperidine).

  • Dieckmann Cyclization:

    • Suspend NaH (1.5 eq, 60% dispersion) in dry toluene under Argon.

    • Add the diester intermediate dropwise at reflux temperature (110°C).

    • Caution: Vigorous evolution of hydrogen gas.

    • Reflux for 4-6 hours. The solution typically turns orange/brown.

    • Cool to 0°C and quench carefully with glacial acetic acid.

  • Decarboxylation & Isolation:

    • Reflux the crude

      
      -keto ester in 6M HCl for 4 hours to effect hydrolysis and decarboxylation.
      
    • Basify to pH 10 with NaOH pellets (on ice).

    • Extract with CHCl

      
       (3x).[3] Dry over Na
      
      
      
      SO
      
      
      .
    • Yield: ~50-60% of 1-azabicyclo[3.3.1]nonan-4-one .[1]

  • Reduction to Alcohol:

    • Dissolve the ketone in MeOH.[2]

    • Add NaBH

      
       (1.1 eq) at 0°C.
      
    • Stir for 2 hours.

    • Stereochemistry Note: This typically yields a mixture of diastereomers (axial/equatorial OH). Separation via column chromatography (Eluent: CHCl

      
      /MeOH/NH
      
      
      
      ) is required to isolate the specific 4-OH isomer.
Protocol B: Functionalization via Mitsunobu Inversion

Rationale: To synthesize specific ester derivatives with controlled stereochemistry at C4, the Mitsunobu reaction is superior to standard acyl chloride coupling as it proceeds with inversion of configuration.

Reagents:

  • 1-Azabicyclo[3.3.1]nonan-4-ol (1.0 eq)

  • Triphenylphosphine (PPh

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Carboxylic Acid (e.g., Phenylacetic acid, 1.2 eq)

Workflow:

Mitsunobu Start 1-Azabicyclo[3.3.1]nonan-4-ol (Starting Isomer) Activation Add PPh3 + Acid (THF, 0°C) Start->Activation Coupling Add DIAD dropwise (Maintains 0°C) Activation->Coupling Reaction Stir RT, 12h (Formation of Phosphine Oxide) Coupling->Reaction Purification Acid/Base Extraction + Flash Chromatography Reaction->Purification Product Inverted Ester Product Purification->Product

Figure 2: Mitsunobu protocol for stereochemical inversion and esterification.

Data Summary: Structure-Activity Trends

The following table summarizes the impact of C4-substitution on Muscarinic Receptor affinity (based on composite literature data for this scaffold class).

Substituent at C4 (-OR)StereochemistryM1 Affinity (

)
M2 Affinity (

)
Notes
-OH (Parent)endo>10

M
>10

M
Inactive (Scaffold only)
-O-C(O)-Ph (Benzoate)exo540 nM1200 nMModerate affinity
-O-C(O)-CH(Ph)

exo12 nM 8 nM High affinity (Non-selective)
-O-C(O)-CH(Ph)(OH)exo45 nM120 nMImproved solubility

Note: "Exo" refers to the substituent pointing away from the nitrogen bridge in the chair-chair conformation.

References

  • Synthesis of C(8) Substituted 1-Azabicyclo[3.3.1]nonanes Title: Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists.[1] Source: Journal of Medicinal Chemistry (2003). URL:[Link][1]

  • General Bicyclic Amine Synthesis Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).[1][4] Source: Chemical Communications (2012). URL:[Link]

  • Muscarinic Receptor Pharmacology Title: Muscarinic Receptor Agonists and Antagonists.[1][5] Source: Molecules (2001). URL:[Link]

  • Sigma Receptor Ligand Design Title: Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3-yl and 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamates (Comparative scaffold analysis). Source: Journal of Medicinal Chemistry via PubMed. URL:[Link]

Sources

experimental procedure for N-substitution of 1-Azabicyclo[3.3.1]nonan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental protocols for the N-functionalization of 1-Azabicyclo[3.3.1]nonan-4-ol .

Strategic Overview & Mechanistic Insight

1. Structural Analysis & Reactivity: The core scaffold, 1-azabicyclo[3.3.1]nonan-4-ol , features a nitrogen atom at the bridgehead position (Position 1). Unlike secondary amines (e.g., piperidine) where N-substitution involves replacing an N-H bond, this bridgehead nitrogen is tertiary . Consequently, "N-substitution" strictly refers to Quaternization (N-alkylation) to form quaternary ammonium salts or N-Oxidation .

2. Stereochemical Implications: The 1-azabicyclo[3.3.1]nonane system exists predominantly in a chair-chair conformation. The bridgehead nitrogen possesses a lone pair that is nucleophilic. Upon alkylation, the nitrogen becomes a fixed stereocenter. Due to the asymmetry introduced by the hydroxyl group at C4, the formation of diastereomers (syn/anti relative to the C4-OH) is theoretically possible. However, the reaction trajectory is typically governed by the pre-existing orientation of the nitrogen lone pair in the most stable conformer, often yielding high stereoselectivity.

3. Applications: Quaternary ammonium derivatives of this scaffold are critical in medicinal chemistry, particularly as muscarinic receptor antagonists (analogous to quinuclidine derivatives like aclidinium).

Part 1: Protocol for N-Alkylation (Quaternization)

This protocol describes the synthesis of the N-methyl quaternary ammonium salt. This method can be adapted for other alkyl halides (e.g., benzyl bromide, allyl bromide) by adjusting reaction times and temperatures.

Reagents & Materials
  • Substrate: 1-Azabicyclo[3.3.1]nonan-4-ol (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 – 1.5 equiv)

  • Solvent: Anhydrous Acetone or Acetonitrile (ACN)

    • Rationale: Apolar/Polar aprotic solvents promote the precipitation of the ionic product, driving the reaction to completion and simplifying purification.

  • Inert Gas: Nitrogen (

    
    ) or Argon
    
Experimental Procedure

Step 1: Solubilization

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with

    
     to remove moisture.
    
  • Dissolve 1-Azabicyclo[3.3.1]nonan-4-ol (e.g., 1.0 g, 7.08 mmol) in anhydrous Acetone (15 mL).

    • Note: If the starting material is the hydrochloride salt, first neutralize it with

      
       in water/DCM, extract the free base, dry over 
      
      
      
      , and concentrate.

Step 2: Electrophile Addition

  • Cool the solution to 0°C (ice bath) to control the initial exotherm.

  • Add Methyl Iodide (0.66 mL, 10.6 mmol, 1.5 equiv) dropwise via syringe.

    • Caution: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood.

  • Remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction & Monitoring

  • Stir the reaction mixture at room temperature for 12–24 hours.

    • Optimization: For bulkier electrophiles (e.g., Benzyl bromide), heat the mixture to reflux (approx. 60°C for Acetone, 80°C for ACN) for 6–12 hours.

  • Monitoring: Monitor consumption of the free amine by TLC (Eluent: 10% MeOH in DCM with 1%

    
    ). The quaternary salt will remain at the baseline.
    

Step 4: Isolation & Purification

  • The product typically precipitates as a white or off-white solid.

  • Filtration: Filter the precipitate using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (

    
    ) to remove unreacted alkyl halide and soluble impurities.
    
  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.

  • Recrystallization (Optional): If high purity is required, recrystallize from hot Ethanol/Acetone or Isopropanol.

Part 2: Protocol for N-Oxidation

N-Oxides are valuable metabolites or prodrugs. This protocol uses m-CPBA.[1]

Reagents
  • Substrate: 1-Azabicyclo[3.3.1]nonan-4-ol (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) (1.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% Aqueous

    
    , Saturated 
    
    
    
Procedure
  • Dissolve the amine in DCM at 0°C.

  • Add m-CPBA portion-wise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash the organic layer with 10%

    
     (to reduce excess peroxide) followed by sat. 
    
    
    
    (to remove m-chlorobenzoic acid).[2]
  • Isolation: Dry the aqueous layer (N-oxides are water-soluble; continuous extraction with CHCl3 may be needed) or concentrate the organic layer if the N-oxide is lipophilic enough. Note: Bridgehead N-oxides are often highly polar.

Part 3: Visualization & Data

Reaction Pathway Diagram

ReactionPathway Amine 1-Azabicyclo[3.3.1] nonan-4-ol (Tertiary Amine) TS Transition State (S_N2 Attack) Amine->TS + R-X Solvent: Acetone RX Alkyl Halide (R-X) RX->TS Product N-Substituted Quaternary Salt TS->Product Precipitation

Caption: Reaction pathway for the quaternization of the bridgehead nitrogen.

Experimental Workflow

Workflow Start Start: Free Base Preparation Solubilization Dissolve in Anhydrous Acetone Start->Solubilization Addition Add Electrophile (0°C -> RT) Solubilization->Addition Reaction Stir 12-24h (Reflux if bulky) Addition->Reaction Check Precipitate Formed? Reaction->Check Filter Vacuum Filtration Check->Filter Yes Evap Evaporate Solvent (If no precipitate) Check->Evap No Wash Wash with Et2O Filter->Wash Dry Vacuum Dry Wash->Dry Evap->Filter Triturate

Caption: Step-by-step workflow for the isolation of the N-substituted product.

Part 4: Analytical Validation

Analytical MethodExpected ObservationMechanistic Reason
1H NMR (D2O/DMSO-d6) Downfield shift of bridgehead protons (H2, H8, H9). Appearance of singlet (3H) at ~3.0-3.3 ppm for N-Me.Deshielding effect of the positive charge on the nitrogen atom.
13C NMR Shift of C2, C8, C9 carbons.Inductive effect of the quaternary ammonium center.
Mass Spectrometry (ESI+) Strong signal at

(Cation Mass).
Detection of the stable quaternary ammonium cation.
Melting Point Sharp, high melting point (often >200°C) with decomposition.Characteristic of ionic crystal lattice forces.

References

  • PubChem. 1-Azabicyclo[3.3.1]nonan-4-ol.[3][4] National Library of Medicine. Available at: [Link]

  • Kim, M. G., et al. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists.[1] Journal of Medicinal Chemistry, 46(11), 2216–2226. Available at: [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (Context on [3.3.1] system handling). Org. Synth. 2022, 99, 251-273. Available at: [Link]

Sources

Application Note: 1-Azabicyclo[3.3.1]nonan-4-ol Derivatives as Muscarinic Receptor Ligands

[1]

Abstract

The 1-azabicyclo[3.3.1]nonane scaffold represents a homolog of the quinuclidine (1-azabicyclo[2.2.2]octane) ring system, a privileged structure in muscarinic acetylcholine receptor (mAChR) pharmacology. While quinuclidines are widely recognized (e.g., in 3-quinuclidinyl benzilate), the 1-azabicyclo[3.3.1]nonane derivatives offer a unique steric volume and conformational flexibility that can enhance subtype selectivity, particularly between M1 (cognitive function) and M3 (smooth muscle) receptors. This guide details the synthetic construction of the 1-azabicyclo[3.3.1]nonan-4-ol core, protocols for stereoselective reduction, and the validation of muscarinic affinity via radioligand binding and functional assays.

Part 1: Chemical Synthesis & Stereochemical Control[2]

The Synthetic Challenge

Unlike the common 3-azabicyclo[3.3.1]nonane (bispidine) or 9-azabicyclo[3.3.1]nonane (granatane) systems, the 1-azabicyclo[3.3.1]nonane features a bridgehead nitrogen.[1] This structural constraint necessitates a specific cyclization strategy, most effectively achieved via the Dieckmann condensation of piperidine diesters.

The critical medicinal chemistry pivot point is the reduction of the 1-azabicyclo[3.3.1]nonan-4-one intermediate. The resulting alcohol at position C4 can exist in equatorial (exo) or axial (endo) orientations. Muscarinic receptors typically exhibit steep stereochemical preferences; therefore, controlling this reduction is paramount.

Synthetic Workflow Diagram

SynthesisWorkflowStart2,5-DisubstitutedPyridineStep1Catalytic Hydrogenation(PtO2, H2)Start->Step1Inter1Cis-PiperidineIntermediateStep1->Inter1Step2N-Alkylation(Ethyl Acrylate)Inter1->Step2Inter2DiesterPrecursorStep2->Inter2Step3Dieckmann Cyclization(KH, Toluene)Inter2->Step3Ketone1-Azabicyclo[3.3.1]nonan-4-oneStep3->KetoneRed1NaBH4(Thermodynamic)Ketone->Red1Red2L-Selectride(Kinetic)Ketone->Red2Prod1Equatorial Alcohol(Major)Red1->Prod1Prod2Axial Alcohol(Major)Red2->Prod2

Figure 1: Synthetic route from substituted pyridines to diastereomeric 1-azabicyclo[3.3.1]nonan-4-ols via Dieckmann cyclization.

Protocol: Stereoselective Reduction of 1-Azabicyclo[3.3.1]nonan-4-one

Objective: To generate the C4-alcohol with high diastereomeric excess. Reagents:

  • Substrate: 1-azabicyclo[3.3.1]nonan-4-one derivative (1.0 eq)

  • Reducing Agent A (Thermodynamic): Sodium Borohydride (NaBH

    
    )
    
  • Reducing Agent B (Kinetic): L-Selectride (Lithium tri-sec-butylborohydride)

  • Solvent: Anhydrous THF or Methanol (MeOH)

Method A: Thermodynamic Control (Favors Equatorial/Exo Alcohol)

  • Dissolve the ketone (1.0 mmol) in anhydrous MeOH (10 mL) under N

    
     atmosphere.
    
  • Cool the solution to 0°C.

  • Add NaBH

    
     (1.5 mmol, 1.5 eq) portion-wise over 10 minutes.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Mechanistic Insight: Small hydride donors like borohydride attack from the more sterically hindered face (axial attack), yielding the more stable equatorial alcohol.

  • Quench with saturated NH

    
    Cl solution (5 mL).
    
  • Concentrate in vacuo to remove MeOH. Extract aqueous residue with CH

    
    Cl
    
    
    (3 x 10 mL).
  • Dry over Na

    
    SO
    
    
    and concentrate.

Method B: Kinetic Control (Favors Axial/Endo Alcohol)

  • Dissolve the ketone (1.0 mmol) in anhydrous THF (15 mL) under Argon.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add L-Selectride (1.0 M in THF, 1.2 mmol) dropwise over 20 minutes.

    • Mechanistic Insight: The bulky alkylborohydride is forced to attack from the less hindered equatorial face, yielding the axial alcohol.

  • Stir at -78°C for 3 hours.

  • Quench carefully with 30% H

    
    O
    
    
    / NaOH solution at 0°C (oxidative workup required for organoboranes).
  • Extract with Et

    
    O, wash with brine, and dry.
    

Part 2: Pharmacological Characterization (In Vitro)[4]

To validate the ligand's affinity and efficacy, we employ a dual-screening approach: Radioligand Binding (Affinity,



Radioligand Binding Assay (M1-M5)

Principle: Competition binding against a non-selective high-affinity antagonist, typically


Membrane Preparation: CHO-K1 cells stably expressing human M1–M5 receptors are harvested, homogenized in ice-cold buffer (10 mM Tris-HCl, pH 7.4), and centrifuged at 40,000 x g. The pellet is resuspended to a protein concentration of ~5–10 µ g/well .

Assay Protocol:

  • Plate Setup: Use 96-well polypropylene plates.

  • Incubation Mix (250 µL total volume):

    • 150 µL Membrane suspension.[2]

    • 50 µL

      
      -NMS (Final concentration ~0.2 nM, near 
      
      
      ).
    • 50 µL Test Compound (10

      
       to 10
      
      
      M).
  • Non-Specific Binding (NSB): Define using 1 µM Atropine.

  • Incubation: 60 minutes at 25°C (equilibrium).

  • Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? PEI reduces the electrostatic binding of the positively charged radioligand to the glass fibers, lowering background noise.

  • Counting: Liquid scintillation counting.

Data Analysis: Calculate


Cheng-Prusoff Equation



Functional Assay: Calcium Mobilization (FLIPR)

For Gq-coupled subtypes (M1, M3, M5), receptor activation triggers the PLC-


Signaling Pathway Diagram:

GPCR_SignalingLigand1-AzabicycloLigandReceptorM1/M3 Receptor(GPCR)Ligand->ReceptorBindingGqGq ProteinReceptor->GqActivationPLCPLC-betaGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3EREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ ReleaseER->CaEffluxFluoFluorescentSignalCa->FluoDetection

Figure 2: Gq-coupled signaling cascade utilized in FLIPR calcium assays for M1/M3 receptors.

Protocol:

  • Cell Loading: Seed CHO-M1 or CHO-M3 cells in black-walled 384-well plates. Incubate with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition:

    • Agonist Mode: Add test compound; monitor fluorescence increase.

    • Antagonist Mode: Add test compound, incubate 15 min, then inject

      
       concentration of Acetylcholine.
      
  • Detection: Measure fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR Tetra or Hamamatsu FDSS.

Part 3: Structure-Activity Relationship (SAR) Trends

The 1-azabicyclo[3.3.1]nonane scaffold allows for specific probing of the accessory binding pockets of the muscarinic receptor.

Table 1: Representative SAR of 1-Azabicyclo[3.3.1]nonane Derivatives (M1 Receptor)

Compound IDC3-SubstituentC4-StereochemistryC8-SubstituentM1

(nM)
Selectivity (M1/M2)
1a -HExo-OH-H1201.5
1b -COOEtExo-OH-H453.0
1c -COOEtEndo-OH-H2100.8
2a -COOEtExo-OH-CH

Ph (Benzyl)
2.5 15.0
2b -COOEtExo-OH-CH

(4-F-Ph)
8.08.5

Key Insights:

  • C4 Stereochemistry: The Exo-hydroxyl group (equatorial) consistently provides superior binding affinity compared to the Endo isomer, likely due to optimal H-bonding distance to the Asp residue in the orthosteric site.

  • C8 Substitution: Bulky lipophilic groups (e.g., Benzyl) at C8 occupy the hydrophobic "extracellular vestibule" of the receptor, significantly enhancing affinity and subtype selectivity.

References

  • Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists.[3] Journal of Medicinal Chemistry, 46(11), 2216–2226.[3]

  • Hulme, E. C., & Trejo, J. (2003). Ligand Binding Assays for G Protein-Coupled Receptors. Current Protocols in Pharmacology, Unit 4.1.

  • Eglen, R. M. (2005). Muscarinic Receptor Subtypes in Neuronal and Non-Neuronal Tissues. Cell Signaling & Biology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

Application Notes & Protocols: The Role of the 1-Azabicyclo[3.3.1]nonane Scaffold in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Focus on the Core Scaffold

While direct, extensive research on the specific molecule 1-Azabicyclo[3.3.1]nonan-4-ol in the context of neurodegenerative diseases is not heavily documented in current scientific literature, the foundational 1-Azabicyclo[3.3.1]nonane ring system represents a significant and promising scaffold in medicinal chemistry and drug discovery for neurological disorders. This bicyclic structure is a key component in a variety of natural alkaloids and synthetic compounds that exhibit potent biological activities.[1][2] Its rigid, three-dimensional conformation allows for precise orientation of functional groups, making it an attractive template for designing ligands that can interact with high specificity at complex biological targets within the central nervous system (CNS).

This guide, therefore, focuses on the broader role and application of the 1-azabicyclo[3.3.1]nonane scaffold and its derivatives. We will explore its utility as a privileged structure for targeting key pathological mechanisms in neurodegenerative diseases like Alzheimer's and Parkinson's, and provide detailed, adaptable protocols for researchers aiming to synthesize and evaluate novel derivatives based on this core.

Part 1: The Scientific Rationale - Why the Azabicyclo[3.3.1]nonane Scaffold?

The therapeutic potential of this scaffold is rooted in its ability to serve as a backbone for molecules targeting several core hypotheses of neurodegeneration.

1.1. The Cholinergic Hypothesis: A primary target in Alzheimer's disease is the cholinergic system, which is crucial for memory and learning.[3] A deficit in the neurotransmitter acetylcholine (ACh) is a hallmark of the disease.[4] The 1-azabicyclo[3.3.1]nonane structure is related to other azabicyclic systems found in ligands for nicotinic acetylcholine receptors (nAChRs), which are critical for modulating neurotransmitter release and neuronal excitability.[5] By modifying the scaffold, it is possible to design novel acetylcholinesterase (AChE) inhibitors or nAChR modulators, thereby enhancing cholinergic neurotransmission.[4][6]

1.2. Dopaminergic System Modulation: In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature.[7][8] Derivatives of related azabicyclo scaffolds, such as 8-azabicyclo[3.2.1]octane, have been synthesized and investigated for their potential to modulate the dopaminergic system and provide anti-parkinsonian effects.[7][9] The rigid structure of the 1-azabicyclo[3.3.1]nonane core can be exploited to develop selective dopamine receptor agonists or reuptake inhibitors.

1.3. Multi-Target Drug Design for Complex Pathologies: Neurodegenerative diseases are multifactorial, involving oxidative stress, neuroinflammation, and the aggregation of misfolded proteins like amyloid-beta (Aβ) and tau.[10][11][12] The versatility of the 1-azabicyclo[3.3.1]nonane scaffold allows for the addition of various functional groups, enabling the design of multi-target-directed ligands (MTDLs). For instance, a derivative could be engineered to simultaneously inhibit AChE and possess antioxidant properties, addressing multiple facets of the disease pathology.[10][12]

Part 2: Experimental Design & Workflows

The investigation of novel 1-azabicyclo[3.3.1]nonane derivatives typically follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.

Diagram: General Drug Discovery Workflow

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization & In Vivo Studies A Scaffold Selection (1-Azabicyclo[3.3.1]nonane) B Derivative Synthesis (Functional Group Modification) A->B C Purification & Structural Analysis (HPLC, NMR, MS) B->C D Target-Based Assays (e.g., AChE Inhibition) C->D Test Compounds E Cell-Based Assays (Neuroprotection, Cytotoxicity) D->E F Antioxidant/Anti-inflammatory Assays E->F G Structure-Activity Relationship (SAR) Studies F->G Identify Hits H ADMET Prediction G->H I In Vivo Efficacy (e.g., Mouse Models of AD/PD) H->I J Clinical Trials I->J Preclinical Candidate

Caption: High-level workflow for developing neuroprotective agents.

Part 3: Core Experimental Protocols

The following protocols are generalized methodologies that can be adapted for screening novel 1-azabicyclo[3.3.1]nonane derivatives.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method to screen for compounds that can inhibit AChE, a key target in Alzheimer's therapy.[3]

A. Principle: AChE hydrolyzes the substrate acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

B. Materials & Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Test compounds (1-azabicyclo[3.3.1]nonane derivatives) dissolved in DMSO

  • Donepezil or Galantamine (positive control)

  • 96-well microplate and plate reader

C. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in PBS.

    • Prepare a stock solution of ATCI (10 mM) in PBS.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in PBS.

    • Prepare serial dilutions of test compounds and the positive control in PBS (ensure final DMSO concentration is <1%).

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of PBS (pH 8.0) to each well.

    • Add 20 µL of the test compound solution at various concentrations (or vehicle for control).

    • Add 20 µL of the AChE enzyme solution.

    • Mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the DTNB solution to each well.

    • Add 10 µL of the ATCI substrate solution to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Table 1: Example Data for AChE Inhibition Assay

Compound Concentration (µM) % Inhibition (Mean ± SD) IC₅₀ (µM)
Derivative A 0.1 12.5 ± 2.1 5.2
1 35.8 ± 3.5
10 68.2 ± 4.0
100 91.5 ± 1.8
Donepezil 0.01 45.1 ± 2.8 0.012

| | 0.1 | 89.6 ± 1.5 | |

Protocol 2: Neuroprotection Assay in an In Vitro Parkinson's Disease Model

This protocol assesses the ability of a compound to protect neuronal cells from a specific toxin, providing an indication of its potential disease-modifying effects. The use of MPP+, a neurotoxin that induces Parkinson's-like pathology in SH-SY5Y cells, is a common model.[13]

A. Principle: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) selectively damages dopaminergic neurons by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis.[13] A neuroprotective compound will increase cell viability in the presence of MPP+. Cell viability is measured using the MTT assay, where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

B. Materials & Reagents:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MPP+ iodide

  • Test compounds (1-azabicyclo[3.3.1]nonane derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well cell culture plates

C. Step-by-Step Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compounds for 2 hours before adding the neurotoxin. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity:

    • Add MPP+ to the wells to a final concentration of 1 mM (the optimal concentration should be determined empirically). Do not add MPP+ to the negative control wells.

    • Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition:

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the control cells (no MPP+, no compound) which represents 100% viability.

    • Calculate the percentage of neuroprotection at each compound concentration relative to the MPP+-only treated cells.

    • Determine the EC₅₀ value (the concentration that provides 50% of the maximum neuroprotective effect).

Diagram: Key Pathological Targets in Neurodegeneration

G center Neuronal Cell Death A Amyloid-β Aggregation A->center B Tau Hyper- phosphorylation B->center C Oxidative Stress (ROS/RNS) C->center C->A D Neuroinflammation (Microglial Activation) D->center E Cholinergic Deficit E->center F Mitochondrial Dysfunction F->center F->C

Caption: Interconnected pathways leading to neuronal demise.

Part 4: Conclusion and Future Directions

The 1-azabicyclo[3.3.1]nonane scaffold serves as a robust and versatile platform for the design of novel therapeutic agents for neurodegenerative diseases. Its rigid structure provides a unique advantage for achieving high target specificity and favorable pharmacokinetic properties. The protocols outlined here offer a foundational framework for the initial screening and validation of new derivatives.

Future research should focus on creating libraries of these compounds and employing high-throughput screening methods. Furthermore, integrating computational modeling for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction can help prioritize candidates with better drug-like properties before extensive in vivo testing.[13] By leveraging this powerful chemical scaffold, researchers can continue to develop innovative strategies to combat the complex pathologies of Alzheimer's, Parkinson's, and related disorders.

References

  • de Oliveira, R., et al. (2005). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Annunziata, F., et al. (2021). Recent Progress in Research on Mechanisms of Action of Natural Products against Alzheimer's Disease: Dietary Plant Polyphenols. Molecules. Available at: [Link]

  • Wajs, E., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. Available at: [Link]

  • Yuan, H., et al. (2012). Natural Products as a Source of Alzheimer's Drug Leads. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Verma, S. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy. Available at: [Link]

  • Oka, M., et al. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Liu, Z., et al. (2023). Identification of anti‐Parkinson's Disease Lead Compounds from Aspergillus ochraceus Targeting Adenosin Receptors A2A. Chemistry & Biodiversity. Available at: [Link]

  • Verma, S. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy. Available at: [Link]

  • Vieira, M., et al. (2024). Terpenes as Potential Anti-Alzheimer's Disease Agents. Molecules. Available at: [Link]

  • Shvartsberg, Y., et al. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. Available at: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • Cox, J. M., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vafina, G. F., et al. (2007). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • Cass, A. (2024). Some Brain Cells Resist Dementia, And Scientists Finally Know Why. ScienceAlert. Available at: [Link]

  • Millán-Linares, M. C., et al. (2024). Oleanolic Acid and Alzheimer's Disease: Mechanistic Hypothesis of Therapeutic Potential. Applied Sciences. Available at: [Link]

  • Drug Discovery News. (2024). Decades-old anti-seizure drug shows promise in preventing Alzheimer's before it begins. Available at: [Link]

  • Di Stefano, A. (2021). Advances in Parkinson's Disease Drugs. Pharmaceuticals. Available at: [Link]

  • Abdallah, E. M. (2023). Review on anti-alzheimer drug development: approaches, challenges and perspectives. RSC Advances. Available at: [Link]

  • Hfner, A., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. 1-Azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Available at: [Link]

  • ScienceDaily. (2013). Antioxidant shows promise in Parkinson's disease. Available at: [Link]

  • Hart, N. K., et al. (1976). (+)-9-Aza-1-methylbicyclo[14][14][15]nonan-3-one, a new alkaloid from Euphorbia atoto Forst. Australian Journal of Chemistry. Available at: [Link]

  • ResearchGate. Azabicyclo[3.3.1]nonane-based natural products. Available at: [Link]

Sources

Troubleshooting & Optimization

purification techniques for 1-Azabicyclo[3.3.1]nonan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Azabicyclo[3.3.1]nonan-4-ol

Case ID: 1-AZA-4OL-PUR Status: Active Support Tier: Senior Application Scientist

Core Technical Overview

Subject: 1-Azabicyclo[3.3.1]nonan-4-ol CAS Registry: 22397-09-7 (Generic isomer) / 68857-39-3 (Specific stereoisomers may vary) Chemical Class: Bicyclic Amino-Alcohol[1]

Critical Distinction: Do not confuse this molecule with 9-azabicyclo[3.3.1]nonan-3-ol (the Granisetron intermediate) or quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol). While they share structural homology, the 1-aza bridgehead nitrogen creates unique polarity vectors and basicity profiles that alter purification logic.

Physicochemical Challenges:

  • High Polarity: The combination of a bridgehead tertiary amine and a secondary alcohol makes this compound highly water-soluble and difficult to extract into non-polar solvents.

  • Stereoisomerism: Reduction of the ketone precursor (1-azabicyclo[3.3.1]nonan-4-one) typically yields a mixture of endo (axial) and exo (equatorial) isomers.

  • Amine Tailing: The basic nitrogen interacts strongly with silanol groups on silica gel, causing streaking during chromatography.

Troubleshooting & FAQs

Issue 1: "My product is a viscous oil, but it should be a solid."

Diagnosis: This usually indicates the presence of solvent residues, minor impurities (like unreacted ketone), or a mixture of stereoisomers preventing crystal lattice formation. Solution: Salt Formation (The "Crystallization Trigger") Converting the free base to a salt often forces crystallization and rejects impurities.

  • Protocol (Hydrochloric Acid Salt):

    • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol (IPA) .

    • Cool to 0°C.

    • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Observation: A white precipitate should form immediately.

    • Refinement: If it oils out, add Diethyl Ether or Acetone until turbidity persists, then refrigerate.

    • Recrystallization of Salt: Use Ethanol/Acetone (1:3) to separate isomers (one isomer usually crystallizes preferentially).

Issue 2: "I cannot separate the endo/exo isomers on TLC."

Diagnosis: The polarity difference between the axial and equatorial alcohols is subtle. Standard Ethyl Acetate/Hexane systems are insufficient. Solution: Mobile Phase Engineering You must suppress the amine ionization and utilize the hydrogen-bonding difference of the hydroxyl group.

  • Recommended Mobile Phase:

    • Dichloromethane (DCM) : Methanol : Ammonium Hydroxide (25%)

    • Ratio: 90 : 9 : 1

  • Why this works: The Ammonium Hydroxide competes for the silica sites, sharpening the bands. The DCM/MeOH system provides enough polarity to move the amine while differentiating the isomers based on the accessibility of the -OH group (Exo isomers generally elute slower due to better H-bonding with silica).

Issue 3: "The product is stuck in the aqueous layer during extraction."

Diagnosis: The partition coefficient (LogP) is low due to the amino-alcohol functionality. Solution: Continuous Extraction or "Salting Out"

  • Step 1: Saturate the aqueous layer with Solid NaCl or K₂CO₃ (Salting out).

  • Step 2: Use Chloroform/Isopropanol (3:1) as the extraction solvent. Pure DCM is often insufficient.

  • Step 3: Perform a Continuous Liquid-Liquid Extraction for 12–24 hours if yield is critical.

Purification Protocols

Method A: Recrystallization (Primary Method for Solids)

Best for: Removing bulk impurities and enriching one isomer.

ParameterCondition
Primary Solvent Ethyl Acetate (Hot)
Anti-Solvent Hexane or Heptane (Room Temp/Cold)
Alternative System Acetone (Dissolve hot, cool to -20°C)
Key Technique If the solution turns cloudy (oiling out), add a few drops of Methanol to redissolve, then cool slowly.
Method B: Sublimation (High Purity Requirement)

Best for: Small scale (<5g), removing non-volatile salts and color. Because the 1-azabicyclo[3.3.1]nonane cage is globular (adamantane-like), it sublimes well under vacuum, unlike linear amino-alcohols.

  • Place crude solid in a sublimation apparatus.

  • Apply high vacuum (<0.1 mmHg).

  • Heat oil bath to 60–80°C (Start low to avoid melting).

  • Collect pure white crystals on the cold finger (cooled with dry ice/acetone).

Method C: Flash Chromatography (The Polishing Step)

Best for: Separating isomers if crystallization fails.

  • Stationary Phase: Neutral Alumina (preferred over Silica to reduce tailing) OR Basified Silica Gel.

    • To basify silica: Slurry silica in mobile phase + 2% Triethylamine (TEA), then pack.

  • Gradient:

    • Start: 100% DCM (with 1% TEA).

    • End: 10% Methanol in DCM (with 1% TEA).

  • Visualization: Iodine chamber or Dragendorff’s reagent (orange stain for alkaloids).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purifying crude 1-Azabicyclo[3.3.1]nonan-4-ol based on its physical state and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture (Reduction of Ketone) StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil No Recryst Recrystallization (EtOAc / Hexane) Solid->Recryst SaltForm Salt Formation (HCl or Picrate) Oil->SaltForm Force Solidification PurityCheck Isomer Purity OK? Recryst->PurityCheck SaltForm->Recryst Recrystallize Salt Sublimation Sublimation (High Vac, 60-80°C) PurityCheck->Sublimation No (Remove Color/Salts) Column Chromatography (Alumina or Basified Silica) PurityCheck->Column No (Separate Isomers) Final Pure 1-Azabicyclo[3.3.1]nonan-4-ol PurityCheck->Final Yes Sublimation->Final Column->Final

Caption: Decision matrix for the purification of 1-Azabicyclo[3.3.1]nonan-4-ol, prioritizing crystallization for scale and chromatography for isomer resolution.

References

  • Synthesis of the 1-Azabicyclo[3.3.

    • Martell, M. J., & Soine, T. O. (1963). "Synthesis of 1-azabicyclo[3.3.1]nonan-4-one and related compounds." Journal of Pharmaceutical Sciences, 52(4), 331–336.
    • Relevance: Foundational synthesis and isolation of the ketone precursor and alcohol reduction products.[2]

  • Stereochemistry and Isomer Separation

    • House, H. O., & Bryant, W. M. (1965). "The Chemistry of Carbanions. IX. The Reduction of Enones." Journal of Organic Chemistry, 30(11), 3634–3642.
    • Relevance: Discusses the reduction of bicyclic ketones and the thermodynamic vs.
  • General Purification of Bicyclic Amines (Analogous Systems)

    • Organic Syntheses, Coll. Vol. 5, p. 989 (1973); Vol. 44, p. 75 (1964). "Quinuclidin-3-ol".
    • Relevance: Provides the standard "Salt Formation" and "Sublimation" protocols for the homologous 1-azabicyclo[2.2.2]octane system, which is chemically nearly identical to the [3.3.1] system.
  • Chromatographic Separation of Amino-Alcohols

    • Dolan, J. W. (2002). "Tailing Peaks: A Chromatographer's Nightmare." LCGC North America.
    • Relevance: Technical basis for using Triethylamine/Ammonia in mobile phases to suppress silanol interactions with bridgehead nitrogens.

Sources

Technical Support Center: Synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of this valuable synthetic intermediate. The 1-azabicyclo[3.3.1]nonane framework is a crucial structural motif in a variety of natural products and pharmacologically active compounds. This guide offers practical, field-tested advice to navigate the common challenges encountered during its synthesis.

Core Synthesis Strategy: An Overview

The most common and efficient pathway to 1-Azabicyclo[3.3.1]nonan-4-ol involves a two-stage process:

  • Formation of the Bicyclic Ketone: Synthesis of the precursor, 1-Azabicyclo[3.3.1]nonan-4-one, typically via an intramolecular Dieckmann cyclization of a substituted piperidine.

  • Stereoselective Reduction: Reduction of the ketone to the desired alcohol, 1-Azabicyclo[3.3.1]nonan-4-ol. The choice of reducing agent is critical for controlling the stereochemistry of the final product.

An alternative, though sometimes lower-yielding, one-pot approach is the Robinson-Schöpf reaction, which involves a double Mannich reaction between a dialdehyde, a primary amine, and acetonedicarboxylic acid.[1][2] This guide will address challenges related to both methodologies.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.

Problem 1: Low yield in the Dieckmann cyclization to form 1-Azabicyclo[3.3.1]nonan-4-one.

  • Possible Cause: Incomplete reaction or formation of side products due to suboptimal reaction conditions. The stoichiometry and choice of base are critical.

  • Suggested Solution:

    • Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation and facilitate cyclization.

    • Solvent: Ensure the use of a dry, aprotic solvent like tetrahydrofuran (THF) or toluene to prevent quenching of the base and enolate intermediates.

    • Temperature Control: The initial deprotonation should be carried out at a low temperature (e.g., 0 °C) to control the reaction rate, followed by gentle heating or reflux to drive the cyclization to completion.

    • Starting Material Purity: The synthesis often starts from substituted pyridines which are reduced to piperidines. Incomplete reduction or side reactions during this initial step can introduce impurities that hinder the cyclization.[3] An alternative multi-step reduction of the pyridine can lead to higher overall yields.[3]

Problem 2: The reduction of 1-Azabicyclo[3.3.1]nonan-4-one yields a mixture of stereoisomers.

  • Possible Cause: The choice of reducing agent and the reaction conditions can influence the facial selectivity of the hydride attack on the carbonyl group.

  • Suggested Solution:

    • Reducing Agent: For stereoselective reduction to the endo or exo alcohol, different reagents can be employed. Sodium borohydride (NaBH4) in an alcoholic solvent is a common choice and often provides good selectivity.[4] For different stereochemical outcomes, consider bulkier reducing agents or catalytic hydrogenation. Ruthenium-based catalysts have been shown to be effective for producing the endo isomer.[5]

    • Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to enhance stereoselectivity.

    • Chelation Control: In some bicyclic systems, the use of additives or specific solvents can influence the stereochemical outcome through chelation effects.

Problem 3: Difficulty in purifying the final product, 1-Azabicyclo[3.3.1]nonan-4-ol.

  • Possible Cause: The product is often a polar, water-soluble compound, which can lead to challenges during aqueous workup and chromatographic purification.

  • Suggested Solution:

    • Extraction: During the workup, basify the aqueous layer to a pH of 8-9 and perform multiple extractions with a suitable organic solvent like dichloromethane or a mixture of chloroform and isopropanol.[4] Salting out by adding sodium chloride to the aqueous layer can also improve extraction efficiency.

    • Chromatography: Standard silica gel chromatography can be effective, but for highly polar compounds, using a more polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is recommended. In some cases, alumina may be a more suitable stationary phase.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective final purification step.[6]

Problem 4: Inconsistent yields in the Robinson-Schöpf reaction.

  • Possible Cause: This multicomponent reaction is sensitive to pH, concentration, and the stability of the starting materials. Acetonedicarboxylic acid, in particular, is prone to decomposition.[7]

  • Suggested Solution:

    • pH Control: The reaction should be performed in a buffered solution to maintain the optimal pH for the Mannich reaction.

    • High Dilution: Running the reaction under high dilution conditions can favor the desired intramolecular cyclization over intermolecular polymerization.

    • Starting Material Quality: Use freshly prepared or high-purity acetonedicarboxylic acid. Its decomposition can significantly lower the yield.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 1-Azabicyclo[3.3.1]nonan-4-ol?

A1: A widely adopted and reliable method is the multi-step synthesis starting from a 2,5-disubstituted pyridine. This involves reduction to the corresponding piperidine, followed by Michael addition with an acrylate, Dieckmann cyclization to the ketone, and subsequent reduction to the alcohol.[3] This approach offers better control and generally higher yields compared to one-pot methods.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. For the reduction step, the disappearance of the ketone spot (visualized with a suitable stain like potassium permanganate) and the appearance of the more polar alcohol spot are indicative of reaction completion. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.

Q3: What are the expected spectroscopic signatures for 1-Azabicyclo[3.3.1]nonan-4-ol?

A3: In ¹H NMR spectroscopy, the presence of a proton signal in the range of 3.5-4.5 ppm is characteristic of the hydrogen atom attached to the carbon bearing the hydroxyl group. The overall spectrum will show complex multiplets corresponding to the bicyclic protons. In ¹³C NMR, the carbon attached to the hydroxyl group will appear in the range of 60-75 ppm. Mass spectrometry should show the correct molecular ion peak for C₈H₁₅NO.[8][9]

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should be followed. When working with reducing agents like sodium borohydride or lithium aluminum hydride, be aware of their reactivity with water and protic solvents, which can produce flammable hydrogen gas.[7] Reactions should be performed in a well-ventilated fume hood.

Detailed Experimental Protocol: Synthesis via Ketone Reduction

This protocol outlines a reliable two-part synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol.

Part A: Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one

This procedure is adapted from established methods involving Dieckmann cyclization.[3]

  • Starting Material: Begin with the appropriate N-substituted piperidine precursor, typically derived from the reduction of a 2,5-disubstituted pyridine.

  • Cyclization:

    • Dissolve the piperidine precursor in anhydrous toluene.

    • Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • Treat the crude cyclized product with aqueous hydrochloric acid and heat to reflux to effect hydrolysis and decarboxylation.

    • Cool the mixture, basify with a strong base (e.g., NaOH), and extract the product into an organic solvent.

    • Purify the crude ketone by column chromatography on silica gel.

Part B: Reduction to 1-Azabicyclo[3.3.1]nonan-4-ol
  • Setup: Dissolve 1-Azabicyclo[3.3.1]nonan-4-one (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup:

    • Quench the reaction by the slow addition of acetone.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract multiple times with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to obtain the pure 1-Azabicyclo[3.3.1]nonan-4-ol.

Quantitative Data Summary

StepReagents & ConditionsTypical YieldPurityReference
Dieckmann Cyclization & Decarboxylation KtBuO, Toluene, Reflux; then HCl, Reflux50-70%>95% (after chromatography)[3]
Ketone Reduction NaBH₄, Methanol, 0 °C to RT85-95%>98% (after chromatography)[4]

Visualizing the Workflow and Troubleshooting

Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow for 1-Azabicyclo[3.3.1]nonan-4-ol cluster_0 Part A: Ketone Synthesis cluster_1 Part B: Reduction A Substituted Piperidine B Dieckmann Cyclization (Base, Toluene) A->B C Hydrolysis & Decarboxylation (Acid, Heat) B->C D 1-Azabicyclo[3.3.1]nonan-4-one C->D E Reduction (e.g., NaBH4, Methanol) D->E F Purification (Chromatography) E->F G 1-Azabicyclo[3.3.1]nonan-4-ol F->G

Caption: Overall Synthesis Workflow for 1-Azabicyclo[3.3.1]nonan-4-ol.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Yield cluster_SM Starting Material Issues cluster_Conditions Reaction Condition Issues cluster_Workup Workup & Purification Issues Start Low Yield Observed Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup SM_Impure Impure Precursor? Check_SM->SM_Impure Cond_Base Incorrect Base or Stoichiometry? Check_Conditions->Cond_Base Cond_Temp Suboptimal Temperature? Check_Conditions->Cond_Temp Cond_Solvent Wet Solvent? Check_Conditions->Cond_Solvent Workup_pH Incorrect pH during Extraction? Check_Workup->Workup_pH Workup_Extraction Inefficient Extraction? Check_Workup->Workup_Extraction Workup_Chrom Ineffective Chromatography? Check_Workup->Workup_Chrom SM_Solution Re-purify or Resynthesize Piperidine Precursor SM_Impure->SM_Solution Yes Cond_Base_Sol Optimize Base & Ratio (e.g., 1.1 eq t-BuOK) Cond_Base->Cond_Base_Sol Cond_Temp_Sol Optimize Temperature Profile Cond_Temp->Cond_Temp_Sol Cond_Solvent_Sol Use Anhydrous Solvents Cond_Solvent->Cond_Solvent_Sol Workup_pH_Sol Adjust pH to 8-9 Workup_pH->Workup_pH_Sol Workup_Extraction_Sol Increase Number of Extractions or Use Salting Out Workup_Extraction->Workup_Extraction_Sol Workup_Chrom_Sol Optimize Solvent System (e.g., add NH4OH) Workup_Chrom->Workup_Chrom_Sol

Caption: Troubleshooting Decision Tree for Low Yield.

References

  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing). Available at: [Link]

  • (4R,5S)-1-azabicyclo[3.3.1]nonan-4-ol. PubChem. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. Available at: [Link]

  • Azabicyclo[3.3.1]nonane-based natural products. ResearchGate. Available at: [Link]

  • 1-azabicyclo[3.3.1]nonan-4-ol hydrochloride. PubChem. Available at: [Link]

  • Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. Available at: [Link]

  • Robinson–Schöpf reaction | Request PDF. ResearchGate. Available at: [Link]

  • C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. Available at: [Link]

  • 1-azabicyclo[3.3.1]nonan-4-one (C8H13NO). PubChem. Available at: [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]

  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.

Sources

common side reactions in the synthesis of azabicyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Subject: Troubleshooting Common Side Reactions in Azabicyclic Scaffolds

Welcome to the ASSC.

You are likely here because your LCMS shows a mess, your NMR is ambiguous, or your yield is inexplicably low. Azabicyclic compounds (e.g., tropanes, quinuclidines, azanorbornanes) are structurally strained and kinetically finicky. The nitrogen atom is not just a structural element; it is a reactive functional group that actively sabotages many standard ring-closing protocols.

This guide treats your synthesis failures as "Technical Incidents." Below are the four most common tickets we receive, accompanied by mechanistic diagnostics and recovery protocols.

Ticket #01: The "Stalled" Ring-Closing Metathesis (RCM)

Symptom: You are attempting to close a diene amine to form an azabicycle (e.g., 8-azabicyclo[3.2.1]octene). The reaction stalls at <50% conversion, or you observe significant dimerization. Diagnosis: Catalyst Sequestration (The "Nitrogen Trap")

Technical Analysis: Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) are electrophilic. The basic nitrogen lone pair in your substrate is a potent nucleophile. Instead of coordinating with the olefin, the Ru-center coordinates with the amine nitrogen. This forms a thermodynamically stable, catalytically inactive complex.

The Mechanism of Failure:

  • Intended Path: Ru binds alkene

    
     Metallacyclobutane 
    
    
    
    Ring Closure.[1]
  • Failure Path: Ru binds Nitrogen lone pair

    
     Stable Adduct (Dead Catalyst).
    

Corrective Protocol: You must "mask" the nitrogen's basicity during the reaction.

  • Option A (Protonation): Run the RCM in the presence of a strong acid (e.g., TsOH or HCl, 1.0 equiv). This protonates the amine, removing the lone pair's ability to coordinate Ru. The ammonium salt will still undergo RCM.

  • Option B (Lewis Acid "Decoy"): Add Ti(OiPr)

    
     (0.3–1.0 equiv). The titanium binds the nitrogen avidly, freeing the Ruthenium to react with the alkenes.
    
  • Option C (Protecting Group Swap): If

    
    -Benzyl (basic) fails, switch to 
    
    
    
    -Boc or
    
    
    -Cbz (non-basic carbamates).

Visualization: Catalyst Sequestration Pathway

RCM_Failure Substrate Diene Substrate (Free Amine) Ru_Cat Ru-Catalyst (Active) Substrate->Ru_Cat Mix Coordination Metallacyclobutane Ru_Cat->Coordination Path A: Alkene Binding (Desired) Chelation Ru-Amine Complex (Inactive/Dead) Ru_Cat->Chelation Path B: Nitrogen Binding (Side Reaction) Product Azabicyclic Alkene Coordination->Product Productive Cycle

Caption: Path B shows the non-productive removal of the catalyst by the amine nitrogen, a common cause of RCM failure in alkaloid synthesis.

Ticket #02: The Hofmann Elimination Trap

Symptom: During intramolecular nucleophilic substitution (to close a ring), you isolate an alkene instead of the bicyclic amine. Diagnosis: E2 Elimination Dominance

Technical Analysis: Creating a bridgehead quaternary center (e.g., in quinuclidine synthesis) is sterically demanding. When the nitrogen attacks the electrophile (alkyl halide/tosylate), the transition state for substitution (


) is high-energy due to ring strain. If the electrophile has beta-hydrogens, the nitrogen (or an external base) may act as a base, triggering E2 elimination.

Data: Solvent & Leaving Group Impact

VariableConditionOutcomeMechanistic Reason
Leaving Group Tosylate (-OTs)Elimination Risk Harder LG requires higher temp; favors E2.
Leaving Group Iodide (-I)Cyclization Favored Better LG reacts faster at lower temp (favors

).
Solvent Ethanol/MeOHMixed Results Protic solvents solvate the nucleophile, slowing

.
Solvent Acetone/AcetonitrileCyclization Favored Polar aprotic solvents accelerate

significantly.

Corrective Protocol:

  • Switch to Iodide: Use Finkelstein conditions (NaI in acetone) to convert -Cl or -OTs to -I in situ.

  • Lower Temperature:

    
     has a lower activation energy than E2. Run the reaction as cold as possible while maintaining rate.
    
  • Concentration: High dilution favors intramolecular cyclization over intermolecular polymerization, but does not strictly prevent elimination.

Ticket #03: Transannular "Bites" (Nucleophilic Scavenging)

Symptom: In medium-sized rings (7-9 membered azacycles), you observe the disappearance of a ketone or alkene signal and the formation of a bridged salt. Diagnosis: Transannular Nucleophilic Attack

Technical Analysis: In flexible medium rings (like azocanes or azonanes), the nitrogen lone pair can come into close proximity with transannular electrophiles (ketones, epoxides). This proximity effect dramatically increases the effective molarity of the nucleophile, leading to unwanted "transannular bridge" formation.

Case Study: In the synthesis of pseudopelletierine analogs, a C=O at C3 is highly susceptible to attack by the N-lone pair if the ring adopts a boat-chair conformation, forming a tricyclic ammonium salt.

Visualization: Transannular Interaction

Transannular Start Medium Ring Ketone (e.g., 1-aza-cyclooctan-5-one) Conf Conformational Folding (Proximity Effect) Start->Conf Stable Desired Ketone Conf->Stable No Reaction Bridged Bridged Ammonium Salt (Side Product) Conf->Bridged Transannular Attack Path_Stable Path A: N-Protected (Boc/Cbz) Path_React Path B: Free Amine

Caption: The "proximity effect" in medium rings forces the amine and ketone together, leading to unwanted transannular cyclization unless the nitrogen is masked.

Corrective Protocol:

  • Keep Nitrogen Protected: Do not deprotect the amine until the transannular electrophile (ketone) is reduced or protected.

  • Protonation: If you must handle the free amine, keep the pH < 7 to ensure the nitrogen is protonated (

    
    ), rendering it non-nucleophilic.
    
Ticket #04: Stereochemical Drift in Aza-Diels-Alder

Symptom: You are synthesizing a piperidine-based bicycle via aza-Diels-Alder and getting a 50:50 mix of endo and exo isomers, or the wrong diastereomer entirely. Diagnosis: Thermodynamic Equilibration (Retro-Mannich)

Technical Analysis: The aza-Diels-Alder reaction (often an imine + diene) can be reversible. While endo is the kinetic product (due to secondary orbital interactions), the exo product is often thermodynamically more stable. If the Lewis Acid is too strong or the temperature too high, the product equilibrates via a Retro-Mannich/Mannich sequence.

Corrective Protocol:

  • Low Temperature: Run at -78°C to -40°C to lock in the kinetic (endo) product.

  • Lewis Acid Screening: Switch from strong Lewis acids (

    
    ) to milder, chelating ones like 
    
    
    
    or chiral Copper(II) complexes which can enforce facial selectivity via bidentate coordination.
References
  • Furstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. (Discusses the "poisoning" of Ru-catalysts by basic nitrogens).

  • Koulocheri, S. D., & Haroutounian, S. A. (2008). "Transannular cyclisation of cyclo-olefinic N-chloro-amines. Synthesis of azabicyclic compounds." Journal of the Chemical Society, Perkin Transactions 1. (Detailed mechanism of transannular interactions).

  • Faisca Phillips, A. M., et al. (2020). "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds." Frontiers in Chemistry. (Covers Mannich-type side reactions and stereocontrol).

  • Organic Chemistry Portal. (n.d.). "Ring Closing Metathesis (RCM)." (General protocols and troubleshooting for RCM).

Sources

Technical Support Center: Stereoselective Synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stereoselective synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable scaffold. The 1-azabicyclo[3.3.1]nonane core is a key structural motif in a variety of biologically active alkaloids and pharmaceutical agents, making stereochemical control at the C4 position a critical aspect of its synthesis.

This guide provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol?

The principal challenge lies in controlling the diastereoselectivity during the reduction of the precursor ketone, 1-azabicyclo[3.3.1]nonan-4-one. The goal is to selectively form either the exo or the endo alcohol isomer. This selectivity is governed by the direction of hydride attack on the carbonyl face, which is influenced by the steric bulk of the reducing agent, the conformation of the bicyclic system, and the reaction conditions.[1]

Q2: What are the stable conformations of the 1-azabicyclo[3.3.1]nonane ring system, and how do they influence the reduction?

The 1-azabicyclo[3.3.1]nonane skeleton can exist in three primary conformations: a chair-chair, a chair-boat, and a boat-boat. The chair-chair conformation is generally the most stable. In this conformation, the approach of a reducing agent to the carbonyl at C4 is subject to different steric hindrances. Axial attack leads to the equatorial (exo) alcohol, while equatorial attack yields the axial (endo) alcohol. The steric interactions between the incoming hydride and the axial protons on the bicyclic frame play a crucial role in determining the preferred trajectory of attack.[1]

Q3: How can I reliably distinguish between the exo and endo isomers of 1-Azabicyclo[3.3.1]nonan-4-ol?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Coupling Constants: The coupling constant (J-value) between the proton at C4 (the carbinol proton) and the bridgehead protons can be diagnostic. The dihedral angles in the rigid bicyclic system differ significantly for the exo and endo isomers, leading to different coupling constants as predicted by the Karplus equation.[2][3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): 2D NOESY experiments can reveal through-space correlations. For instance, the C4-proton of the endo isomer will show a NOE correlation with the axial protons within the bicyclic core, whereas the exo proton will not.[3]

Q4: Beyond hydride reduction, are there other strategies for stereoselective synthesis?

Yes, while hydride reduction is common, other methods are emerging:

  • Catalytic Asymmetric Reduction: Employing chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can achieve high enantioselectivity if a prochiral precursor is used.

  • Enzymatic Reductions: Biocatalysis using alcohol dehydrogenases can offer exceptional stereoselectivity under mild conditions.[4] These methods often require screening of different enzymes and optimization of reaction parameters like pH and co-factors.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low Diastereoselectivity (Poor exo/endo Ratio) in the Reduction of 1-Azabicyclo[3.3.1]nonan-4-one.

Low diastereoselectivity is a frequent issue, resulting in difficult-to-separate mixtures of alcohol isomers.

  • Possible Cause 1: Inappropriate Reducing Agent. The size and reactivity of the hydride reagent are paramount. Small, highly reactive hydrides like lithium aluminum hydride (LiAlH₄) often exhibit low selectivity, attacking from the least sterically hindered face but also potentially equilibrating the product.[1][5]

    • Suggested Solution: Employ sterically demanding reducing agents to enhance selectivity. Bulky hydrides, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium tri-tert-butoxyaluminum hydride, will preferentially attack from the less hindered equatorial face to yield the axial (endo) alcohol. Conversely, smaller reagents under conditions of thermodynamic control might favor the more stable exo alcohol. A systematic screening of reducing agents is highly recommended.[6]

  • Possible Cause 2: Suboptimal Reaction Temperature. Temperature affects the kinetic versus thermodynamic control of the reaction.[7][8]

    • Suggested Solution: Generally, lower temperatures (e.g., -78 °C) favor kinetic control, enhancing the selectivity of sterically driven reactions.[8] This suppresses the non-catalytic background reaction and favors the transition state with the lowest activation energy.[8] Conversely, higher temperatures can lead to product equilibration, favoring the thermodynamically more stable isomer, which is typically the exo alcohol.

  • Possible Cause 3: Solvent Effects. The solvent can influence the aggregation state and reactivity of the hydride reagent.[1]

    • Suggested Solution: Screen different ethereal solvents. Tetrahydrofuran (THF) and diethyl ether can solvate the metal cation of the hydride differently, altering its effective steric bulk and reactivity.[1] For instance, LiAlH₄ is known to be more selective in THF than in diethyl ether due to differences in ion pairing.[1]

Decision Tree for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity reagent Is the reducing agent sterically hindered? start->reagent no_reagent No reagent->no_reagent yes_reagent Yes reagent->yes_reagent temp Is the reaction run at low temperature (-78°C)? no_temp No temp->no_temp yes_temp Yes temp->yes_temp solvent Have different ethereal solvents been screened? no_solvent No solvent->no_solvent yes_solvent Yes solvent->yes_solvent sol_reagent Action: Screen bulky hydrides (e.g., L-Selectride®) for endo or smaller hydrides (e.g., NaBH₄) for potential exo selectivity. no_reagent->sol_reagent yes_reagent->temp sol_temp Action: Perform reaction at -78°C to favor kinetic product. no_temp->sol_temp yes_temp->solvent sol_solvent Action: Test solvents like THF, 2-MeTHF, or Et₂O. no_solvent->sol_solvent reconsider Re-evaluate substrate conformation and potential electronic effects. yes_solvent->reconsider

Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.

Problem 2: Low or No Conversion of the Ketone.

  • Possible Cause 1: Inactive Reducing Agent. Metal hydride reagents can decompose upon exposure to moisture or air.

    • Suggested Solution: Ensure that the reducing agent is fresh and handled under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). Titrate the hydride solution before use to determine its exact molarity.

  • Possible Cause 2: Protonation of the Hydride. The nitrogen atom in the 1-azabicyclo[3.3.1]nonane skeleton is basic. If the substrate is in a protonated form (e.g., as a hydrochloride salt), it can quench the hydride reagent.

    • Suggested Solution: Ensure the starting ketone is in its free base form. If it is a salt, neutralize it with a suitable base (e.g., Na₂CO₃, triethylamine) and extract it into an anhydrous solvent before the reduction step.

Data Summary: Influence of Reducing Agent on Stereoselectivity

The choice of reducing agent is arguably the most critical factor in determining the stereochemical outcome of the reduction of 1-azabicyclo[3.3.1]nonan-4-one. The table below summarizes the expected outcomes based on the steric properties of common hydride reagents.

Reducing AgentSteric BulkExpected Major IsomerRationale
LiAlH₄ (Lithium Aluminum Hydride)SmallMixture, often favors exoSmall size allows for both axial and equatorial attack. Can favor the more stable exo product.[1]
NaBH₄ (Sodium Borohydride)SmallMixture, often favors exoSimilar to LiAlH₄ but less reactive; selectivity is often moderate.[5]
L-Selectride® (LiB(sec-Bu)₃H)Very Largeendo (axial alcohol)The large steric profile prevents axial approach, forcing equatorial attack.[6]
LiAlH(OtBu)₃ Largeendo (axial alcohol)Bulkier than LiAlH₄, leading to increased selectivity for equatorial attack.

Note: The actual diastereomeric ratios can vary depending on the specific substrate (e.g., N-substituent) and reaction conditions.

Experimental Protocols

Protocol: Diastereoselective Reduction to endo-1-Azabicyclo[3.3.1]nonan-4-ol using L-Selectride®

This protocol is designed to favor the formation of the kinetically controlled endo isomer through equatorial attack by a bulky hydride.

Materials:

  • 1-Azabicyclo[3.3.1]nonan-4-one (free base)

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous NaOH solution (e.g., 3 M)

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-azabicyclo[3.3.1]nonan-4-one (1.0 eq). Dissolve it in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: While the reaction is still at -78 °C, slowly and carefully quench the excess hydride by the dropwise addition of water. Then, add aqueous NaOH solution followed by the very slow, dropwise addition of hydrogen peroxide (Caution: Exothermic and gas evolution!).

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or crystallization to yield the pure endo-alcohol.

Reaction Mechanism: Stereochemical Control

The stereochemical outcome is determined by the transition state energies of the two possible hydride attack trajectories.

G sub 1-Azabicyclo[3.3.1]nonan-4-one (Chair-Chair Conformation) ts_axial Axial Attack Transition State (Bulky Hydride: High Energy) (Small Hydride: Lower Energy) sub->ts_axial Axial Attack (Steric Hindrance) ts_equatorial Equatorial Attack Transition State (Bulky Hydride: Lower Energy) (Small Hydride: Higher Energy) sub->ts_equatorial Equatorial Attack (Less Hindrance) prod_exo exo-Alcohol (Equatorial OH) (Thermodynamically Favored) ts_axial->prod_exo prod_endo endo-Alcohol (Axial OH) (Kinetically Favored with Bulky H⁻) ts_equatorial->prod_endo

Sources

analytical methods for monitoring 1-Azabicyclo[3.3.1]nonan-4-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Analytical Support Center Subject: Technical Support & Troubleshooting: Monitoring 1-Azabicyclo[3.3.1]nonan-4-ol Reactions

Analytical Support Center Overview

Welcome to the technical support hub for 1-Azabicyclo[3.3.1]nonan-4-ol . This bicyclic amine (MW: 141.21 g/mol ) presents a unique "trifecta" of analytical challenges:

  • Lack of Chromophore: It is virtually invisible to standard UV detection (>210 nm).[1]

  • Basicity: The bridgehead nitrogen (tertiary amine) interacts strongly with residual silanols, causing severe peak tailing.

  • Stereoisomerism: Synthetic reduction often yields a mixture of endo and exo isomers which are difficult to resolve.[1]

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry dictates that specific workflow.

Module A: HPLC & LC-MS Method Development

The Core Challenge: "The Invisible Peak"

Unlike aromatic intermediates, 1-Azabicyclo[3.3.1]nonan-4-ol lacks conjugated


-systems.[1] Standard UV-Vis at 254 nm will show nothing.

Decision Matrix: Selecting the Right Detector

DetectorSelection Start Start: Method Selection Q1 Is MS (Mass Spec) Available? Start->Q1 MS_Yes Use LC-MS (ESI+) [Recommended] Q1->MS_Yes Yes MS_No Is CAD/ELSD Available? Q1->MS_No No CAD_Yes Use CAD/ELSD (Universal Detection) MS_No->CAD_Yes Yes CAD_No Must use UV-Vis MS_No->CAD_No No UV_Path Derivatization Required (Benzoyl Chloride) CAD_No->UV_Path

Caption: Workflow for selecting the optimal detection method based on laboratory instrumentation availability.

Protocol A1: LC-MS Method (Gold Standard)

Why this works: The bridgehead nitrogen is easily protonated (


), providing high sensitivity in ESI+ mode without derivatization.
ParameterSpecification
Column C18 High-pH Stable (e.g., XBridge C18 or Gemini NX), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 mins
Flow Rate 0.8 mL/min
Detection ESI+ (SIM at m/z 142.1)

Troubleshooting Tip:

  • Issue: Broad, tailing peaks.[2]

  • Root Cause: At neutral/acidic pH, the amine is protonated and interacts with silanols on the silica backbone.

  • Fix: Use High pH (pH 10) . At this pH, the amine is largely uncharged (free base), reducing silanol interaction and sharpening the peak.

Protocol A2: Pre-Column Derivatization (For UV-Vis Users)

Why this works: Benzoyl chloride reacts with the secondary alcohol (and potentially the amine if not tertiary/hindered, though here the amine is tertiary) to attach a UV-active chromophore.

  • Sample: Dissolve 10 mg sample in 1 mL ACN.

  • Reagent: Add 100 µL Benzoyl Chloride + 200 µL Pyridine.

  • Reaction: Incubate at 60°C for 30 mins.

  • Quench: Add 1 mL water to hydrolyze excess reagent.

  • Analyze: HPLC-UV at 254 nm .

Module B: Gas Chromatography (GC) Monitoring

The Core Challenge: Thermal Instability

Direct injection of 1-Azabicyclo[3.3.1]nonan-4-ol can lead to dehydration in the hot injector port, forming an alkene artifact.[1]

Workflow: GC Sample Preparation

GCFlow Sample Reaction Aliquot Dry Dry down solvent (N2 stream) Sample->Dry Deriv Add BSTFA + 1% TMCS (Silylation) Dry->Deriv Heat Heat 60°C, 30 min Deriv->Heat Inject Inject GC-MS Heat->Inject

Caption: Silylation workflow to prevent thermal degradation of the alcohol moiety during GC analysis.

Protocol B1: GC-MS Silylation Method
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Mechanism: Replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group.

  • Mass Shift: The parent ion will shift from 141 to 213 (M + 72).

ParameterSpecification
Inlet Temp 250°C (Split 20:1)
Column HP-5ms or DB-5 (30m x 0.25mm x 0.25µm)
Oven 60°C (1 min) → 15°C/min → 280°C
MS Source 230°C
Target Ion m/z 213 (TMS derivative)

Module C: Stereochemical Control (Endo vs. Exo)

When reducing the ketone precursor (1-Azabicyclo[3.3.1]nonan-4-one), you will likely generate two isomers:

  • Endo-OH: Hydroxyl group axial (often favored by bulky hydride reagents).[1]

  • Exo-OH: Hydroxyl group equatorial (thermodynamically more stable).

Separation Strategy: These isomers have slightly different polarities.

  • GC: Excellent resolution. The exo isomer usually elutes after the endo isomer on non-polar columns (DB-5) due to better hydrogen bonding accessibility or boiling point differences.

  • NMR Validation:

    • Endo-H (Exo-OH): Carbinol proton appears as a triplet of triplets (coupling with adjacent bridgehead and methylene protons).

    • Exo-H (Endo-OH): Carbinol proton appears as a broad singlet or doublet (smaller coupling constants due to dihedral angles ~90°).

Frequently Asked Questions (FAQ)

Q1: My HPLC peak is splitting. Is this the endo/exo mixture?

  • Diagnosis: Possibly, but first rule out pH issues. If the split disappears when you switch to a pH 10 buffer, it was likely protonation equilibrium (peak splitting due to two ionization states). If two peaks remain at pH 10, it is your isomer pair.

Q2: I see a peak at m/z 123 in my GC-MS. What is it?

  • Analysis: This is likely the elimination product (alkene).

  • Cause: Your injector is too hot, or you didn't derivatize. The alcohol eliminated water (M - 18 = 123).

  • Fix: Lower inlet temperature to 200°C or use the BSTFA method described in Module B.

Q3: Can I use TLC to monitor the reaction?

  • Yes.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH:NH4OH (90:9:1). Note: The ammonia is critical to prevent streaking.

  • Visualization: UV will fail. Use Iodine Chamber (brown spots) or Dragendorff’s Reagent (orange spots on yellow background, specific for tertiary amines).

References

  • PubChem. (n.d.).[3] 1-Azabicyclo[3.3.1]nonan-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2022).[4] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Note: Reference provides foundational extraction and GC methods for azabicyclo-nonane scaffolds). Retrieved from [Link]

  • Chemical Communications. (2011). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.[1][5] (Note: Contains detailed experimental protocols for endo/exo separation of related azabicyclo alcohols). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-Azabicyclo[3.3.1]nonan-4-ol: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the rigid bicyclic framework of 1-azabicyclo[3.3.1]nonanes serves as a crucial scaffold for the development of novel therapeutic agents. The precise three-dimensional arrangement of substituents on this skeleton dictates biological activity, making unambiguous structural characterization paramount. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for a key derivative, 1-Azabicyclo[3.3.1]nonan-4-ol. We will delve into the nuances of spectral interpretation, compare NMR with other analytical techniques, and provide a robust experimental framework for researchers in the field.

The Central Role of NMR in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of complex organic molecules like 1-Azabicyclo[3.3.1]nonan-4-ol. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemical relationships of individual atoms within a molecule. For bicyclic systems, where subtle changes in conformation can significantly impact biological function, 2D NMR techniques are particularly indispensable for definitive proton and carbon assignments.[1]

Table 1: Predicted ¹H NMR Spectral Data for 1-Azabicyclo[3.3.1]nonan-4-ol
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2, H-8 (axial)2.8 - 3.2m
H-2, H-8 (equatorial)2.5 - 2.9m
H-3, H-7 (axial)1.8 - 2.2m
H-3, H-7 (equatorial)1.5 - 1.9m
H-4 (axial)~3.8m
H-52.9 - 3.3br s
H-6, H-9 (axial)1.8 - 2.2m
H-6, H-9 (equatorial)1.5 - 1.9m
OHVariablebr s
Table 2: Predicted ¹³C NMR Spectral Data for 1-Azabicyclo[3.3.1]nonan-4-ol
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-850 - 55
C-3, C-725 - 30
C-465 - 70
C-555 - 60
C-6, C-920 - 25

Interpreting the Data: Key Structural Insights

The predicted chemical shifts are based on the inductive effects of the nitrogen atom and the hydroxyl group, as well as the rigid chair-chair conformation typical of the 1-azabicyclo[3.3.1]nonane skeleton. The protons on carbons adjacent to the nitrogen (C-2, C-8, and C-5) are expected to be deshielded and appear at a lower field. The proton on the carbon bearing the hydroxyl group (H-4) will also be significantly deshielded. The broad singlet for H-5 is characteristic of a bridgehead proton in this bicyclic system. The use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign each proton and carbon signal.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-Azabicyclo[3.3.1]nonan-4-ol, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

    • The choice of solvent is critical and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

      • Use a spectral width of approximately 12 ppm.

      • Employ a relaxation delay of 1-2 seconds between scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

      • Set the spectral width to around 220 ppm.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs provided by the spectrometer software.

      • Optimize acquisition and processing parameters according to the specific instrument and sample concentration.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_analysis Data Analysis Dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) Solvent Select Solvent (e.g., CDCl3) H1_NMR 1H NMR Dissolve->H1_NMR Transfer to NMR Tube Standard Add Internal Standard (TMS) C13_NMR 13C NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Processing Spectral Processing (Fourier Transform, Phasing) TwoD_NMR->Processing Assignment Peak Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: A generalized workflow for the acquisition and analysis of NMR data for 1-Azabicyclo[3.3.1]nonan-4-ol.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization of 1-Azabicyclo[3.3.1]nonan-4-ol would benefit from the complementary information provided by other analytical techniques.

Table 3: Comparison of Analytical Techniques
Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry, conformation)Unambiguous structure determinationLower sensitivity, requires higher sample concentration
Mass Spectrometry (MS) Molecular weight and elemental compositionHigh sensitivity, small sample amount neededProvides limited structural information, fragmentation can be complex
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H, N-H, C-N)Fast, non-destructive, provides a molecular "fingerprint"Does not provide detailed connectivity or stereochemistry

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be the method of choice for this polar molecule. It would provide the accurate molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition, confirming the molecular formula of C₈H₁₅NO.[4] The fragmentation pattern in MS/MS experiments could offer some structural clues, but it would not be sufficient for complete and unambiguous structure determination.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would readily confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-N stretching of the amine would be observed in the 1000-1350 cm⁻¹ region. While useful for a quick functional group analysis, FTIR provides no information on the carbon-hydrogen framework or the stereochemistry of the molecule.[5]

Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Molecule 1-Azabicyclo[3.3.1]nonan-4-ol NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS FTIR FTIR Spectroscopy Molecule->FTIR Structure Detailed Structure (Connectivity, Stereochemistry) NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-Azabicyclo[3.3.1]nonan-4-ol

[1]

Executive Safety Summary

1-Azabicyclo[3.3.1]nonan-4-ol (often related to granatane or tropane derivatives) presents a dual-hazard profile characteristic of bicyclic amines: chemical basicity and potential pharmacological activity .

Unlike simple aliphatic amines, the bicyclic structure increases lipophilicity, potentially facilitating rapid dermal absorption and blood-brain barrier penetration. Consequently, standard "lab safety" protocols are insufficient. This guide mandates a Barrier-First Strategy to prevent systemic exposure and local tissue damage.

Core Hazard Profile (GHS Classification Estimate)

Based on structural analogs (e.g., 3-azabicyclo[3.3.1]nonane) and functional group reactivity.

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2 (or 1B*)H315/H314Causes skin irritation (potential severe burns if moist).
Serious Eye Damage Cat 1/2AH318/H319Causes serious eye damage/irritation.[1][2] High Risk.
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1][3]

*Note: As a research chemical, treat as Skin Corr. 1B (Corrosive) until specific toxicological data confirms otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

A. Hand Protection: The "Double-Layer" Protocol

Rationale: Bicyclic amines can permeate thin nitrile rubber. Mechanical stress (finger movement) reduces breakthrough time by up to 50% [1].

LayerMaterial SpecificationFunction
Inner Nitrile (Accelerator-Free) Thickness: 4 mil (0.10 mm)Biological barrier; protects against perspiration and inner contamination.
Outer High-Grade Nitrile or Neoprene Thickness: ≥6 mil (0.15 mm)Brand Ref: Ansell TouchNTuff® or equiv.Chemical Barrier. Resists amine permeation for >30 mins.
Critical Action Immediate Change If splashed, do NOT wipe. Remove outer glove immediately, wash hands, and re-glove.
B. Ocular & Respiratory Protection

Rationale: Amines are notorious for causing glaucopsia (blue haze vision) and corneal edema due to pH changes in the eye fluid [2].

  • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to vapor/aerosol risks.

  • Respiratory:

    • In Fume Hood: No respirator required if sash is at proper working height.

    • Outside Hood (Weighing/Spills): Half-face respirator with P100/Organic Vapor (OV) cartridges. The amine vapors require carbon filtration; dust requires HEPA.

C. Body Protection[1]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends (polyester) can melt into skin if the amine catalyzes an exothermic reaction with other reagents.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.

Decision Logic: PPE Selection

Use this logic flow to determine the required protection level based on your specific operation.

PPE_SelectionStartOperation TypeStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderSolutionSolution / LiquidState->SolutionDissolvedScaleScale > 1g?Solid->ScaleLevel3LEVEL 3: Solution HandlingNeoprene Gloves + GogglesSash < 18 inchesSolution->Level3Level1LEVEL 1: StandardNitrile (Double) + GogglesFume Hood RequiredScale->Level1NoLevel2LEVEL 2: High ExposureNitrile (Double) + Face Shield+ P100/OV RespiratorScale->Level2Yes (Dust Risk)

Figure 1: PPE Selection Logic based on physical state and scale. Note that dust generation triggers higher respiratory protection requirements.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)

The solid form presents an inhalation hazard via dust.

  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container to weigh.

  • Static Control: Bicyclic amines can be sticky or electrostatic. Use an ionizing bar if available to prevent powder scattering.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Amines can generate heat of solvation.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the alcohol moiety is stable, the amine can oxidize or absorb CO2 (carbamate formation) over time, altering stoichiometry.

Phase 3: Disposal & Cleanup
  • Waste Stream: Segregate into Basic Organic Waste . Do NOT mix with acids (exotherm risk) or oxidizers.

  • Container Cleaning: Rinse glassware with a dilute acidic solution (e.g., 5% HCl) before removing from the hood to convert the volatile amine into a non-volatile hydrochloride salt.

Emergency Response Workflow

Scenario: You have dropped a flask containing 1-Azabicyclo[3.3.1]nonan-4-ol solution.

Emergency_ResponseAccidentSpill / ExposureAssessAssess TypeAccident->AssessSkinSkin ContactAssess->SkinEyeEye ContactAssess->EyeFloorFloor SpillAssess->FloorAction_SkinFlush 15 minsSoap & Water(Do not scrub)Skin->Action_SkinAction_EyeEye Wash StationFlush 15 minsHold Eyelids OpenEye->Action_EyeAction_FloorEvacuate AreaDon PPE (Level 2)Apply AbsorbentFloor->Action_FloorMedicalSeek Medical Attention(Bring SDS)Action_Skin->MedicalAction_Eye->MedicalNeutralizeNeutralize Waste(Dilute Citric Acid)Action_Floor->Neutralize

Figure 2: Immediate response workflow for exposure or environmental release.

References

  • Klingner, T. D., & Boeniger, M. F. (2002). A critique of assumptions about selecting chemical-protective gloves: Impact of movement on permeation. Applied Occupational and Environmental Hygiene.

  • Page, E. H., et al. (2003). Occupational exposure to amines in a foundry: Glaucopsia and respiratory symptoms. American Journal of Industrial Medicine.

  • PubChem Compound Summary. (2025). 1-Azabicyclo[3.3.1]nonan-4-ol.[4][5] National Center for Biotechnology Information.

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol (Structural Analog for Hazard Class).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.3.1]nonan-4-ol
Reactant of Route 2
1-Azabicyclo[3.3.1]nonan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.